N,N'-Dimethyl-1,4-butanediamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPRYVBLOUZRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065993 | |
| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16011-97-5 | |
| Record name | N1,N4-Dimethyl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dimethylputrescine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, N1,N4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanediamine, N,N'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethylbutane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N'-DIMETHYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCM2CN8AFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethyl-1,4-butanediamine, also known as N,N'-dimethylputrescine, is a diamine that serves as a versatile building block in organic synthesis and holds potential significance in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and relevant experimental protocols. The information is curated to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound.
Chemical Properties and Identification
This compound is a colorless liquid with an amine-like odor.[1] It is a flammable and corrosive compound.[2] Proper safety precautions should be taken during handling and storage. It should be stored in a dark place under an inert atmosphere at room temperature.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 16011-97-5[3] |
| Molecular Formula | C6H16N2[4] |
| IUPAC Name | N,N'-dimethylbutane-1,4-diamine |
| Synonyms | N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane |
| InChI | InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 |
| InChIKey | CZPRYVBLOUZRGD-UHFFFAOYSA-N |
| SMILES | CNCCCCNC |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 116.21 g/mol [5] |
| Appearance | Colorless liquid |
| Boiling Point | 168 °C |
| Density | 0.800 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.99 ± 0.10 (Predicted) |
Chemical Structure
The structure of this compound consists of a four-carbon butane backbone with methylamino groups at positions 1 and 4.
Caption: 2D structure of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data available, but specific chemical shifts in CDCl3 are not detailed in the provided search results.[6][7][8][9] |
| ¹³C NMR | Data available, but specific chemical shifts in CDCl3 are not detailed in the provided search results.[6][7][8] |
| FTIR | Characteristic peaks for N-H stretching (secondary amine), C-H stretching (alkane), and N-H bending are expected.[10][11] |
| Mass Spec | Molecular ion peak (M+) at m/z 116. Fragmentation patterns would involve cleavage of C-C and C-N bonds.[1][12][13][14] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.
Synthesis Protocol: Reductive Amination of 1,4-Butanediamine
This protocol describes a common method for the synthesis of N,N'-dimethylated amines from a primary diamine.[5][15][16][17]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanediamine (1 equivalent) in methanol.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (2.2 equivalents) dropwise at room temperature.
-
Reduction: After the addition is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (2.5 equivalents), in portions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[18]
Analytical Protocols
4.2.1. High-Performance Liquid Chromatography (HPLC) [19][20][21][22][23]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like formic or phosphoric acid.
-
Detection: UV detection at a suitable wavelength (e.g., after derivatization) or by a charged aerosol detector (CAD).
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) [24][25][26][27]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
Biological Significance and Signaling Pathways
This compound is the N,N'-dimethylated derivative of putrescine, a biogenic amine involved in numerous physiological processes. Putrescine is a key molecule in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[28] The methylation of putrescine may alter its biological activity and interaction with cellular targets.
Putrescine and the mTOR Signaling Pathway
Caption: Role of putrescine in the activation of the mTOR signaling pathway.
The introduction of methyl groups to putrescine to form this compound could potentially modulate its interaction with components of the mTOR pathway, a subject that warrants further investigation for drug development professionals.
Applications
This compound is utilized in several areas of chemical and pharmaceutical sciences:
-
Chemical Synthesis: It serves as a building block for designing bifunctional antibiotics and as a reagent in enantioselective additions.[29]
-
Polymer Chemistry: It is used in the production of polyamides and polyurethanes, acting as a cross-linking agent.[29]
-
Corrosion Inhibition: Its structure allows it to bind to metal surfaces, providing protection against corrosion.[29]
-
Drug Development: It is an intermediate in the synthesis of certain pharmaceuticals, particularly those targeting neurological conditions.[29]
-
Ligand in Catalysis: It can be employed as a ligand in various catalytic processes.[29]
Conclusion
This compound is a compound with a well-defined chemical structure and a range of physicochemical properties that make it a valuable tool in both academic research and industrial applications. This technical guide has provided a detailed overview of its characteristics, along with foundational experimental protocols for its synthesis and analysis. The exploration of its biological activities, particularly in relation to the mTOR signaling pathway, presents an exciting avenue for future research in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. synscaletech.com [synscaletech.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. gctlc.org [gctlc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 1H NMR spectrum [chemicalbook.com]
- 10. instanano.com [instanano.com]
- 11. 1,4-Butanediamine [webbook.nist.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. 1,4-Butanediamine [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 19. rsc.org [rsc.org]
- 20. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 23. acgpubs.org [acgpubs.org]
- 24. shimadzu.com [shimadzu.com]
- 25. agilent.com [agilent.com]
- 26. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]
- 27. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 28. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]
An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,4-butanediamine (CAS Number: 111-51-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-1,4-butanediamine, a tertiary amine with significant applications in polymer chemistry. A critical point of clarification is the distinction between the compound requested by name, N,N'-Dimethyl-1,4-butanediamine (CAS 16011-97-5), and the compound corresponding to the provided CAS number 111-51-3, which is N,N,N',N'-Tetramethyl-1,4-butanediamine. This document will focus exclusively on the latter, as identified by the CAS number.
N,N,N',N'-Tetramethyl-1,4-butanediamine is primarily utilized as a catalyst in the production of polyurethanes and as a curing agent for epoxy resins. Its chemical structure, featuring two tertiary amine groups, imparts specific catalytic and reactive properties that are highly valued in these industrial applications. This guide details its chemical and physical properties, spectral data, and primary applications, and provides a logical workflow for its role in polyurethane catalysis. While its structural analogs have been studied in biological contexts, there is limited public information available regarding specific biological signaling pathways or detailed experimental protocols for this compound.
Chemical Identity and Properties
N,N,N',N'-Tetramethyl-1,4-butanediamine, also known as 1,4-Bis(dimethylamino)butane or Tetramethylputrescine, is a clear, colorless liquid.[1] It is a tertiary amine, meaning the nitrogen atoms are bonded to three carbon atoms.
Table 1: Physicochemical Properties of N,N,N',N'-Tetramethyl-1,4-butanediamine
| Property | Value | Reference(s) |
| CAS Number | 111-51-3 | [2] |
| Molecular Formula | C₈H₂₀N₂ | [2] |
| Molecular Weight | 144.26 g/mol | [2] |
| Density | 0.792 g/mL at 25 °C | [3] |
| Boiling Point | 166-167 °C | [3] |
| Refractive Index | n20/D 1.428 | [3] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [2] |
| Synonyms | 1,4-Bis(dimethylamino)butane, Tetramethylputrescine | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N,N,N',N'-Tetramethyl-1,4-butanediamine.
Table 2: Spectral Data for N,N,N',N'-Tetramethyl-1,4-butanediamine
| Spectrum Type | Key Peaks / Features | Reference(s) |
| ¹H NMR | 400 MHz in CDCl₃: δ 2.261, 2.210, 1.476 ppm | [4] |
| ¹³C NMR | Data available, specific peak assignments require further analysis. | [4] |
| IR Spectroscopy | Data available from the Coblentz Society's collection. | [5] |
| Mass Spectrometry | Molecular ion peak at m/z 144. | [5] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols are proprietary, the synthesis of tertiary amines like N,N,N',N'-Tetramethyl-1,4-butanediamine can be generally understood to proceed via the methylation of the corresponding primary diamine, 1,4-butanediamine (putrescine). A common method for such transformations is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formaldehyde and formic acid.
A generalized reaction scheme is as follows:
H₂N-(CH₂)₄-NH₂ + 4CH₂O + 4HCOOH → (CH₃)₂N-(CH₂)₄-N(CH₃)₂ + 4CO₂ + 4H₂O
This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid.
Key Applications in Polymer Chemistry
The primary industrial applications of N,N,N',N'-Tetramethyl-1,4-butanediamine are in the field of polymer chemistry, specifically as a catalyst for polyurethanes and a curing agent for epoxy resins.
Catalyst in Polyurethane Production
N,N,N',N'-Tetramethyl-1,4-butanediamine functions as a catalyst in the production of polyurethane foams. Amine catalysts are essential for controlling and balancing the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[6] The catalytic activity of tertiary amines is dependent on their chemical structure and basicity.[6] They facilitate the reaction between diisocyanates and polyols to form the urethane linkages that constitute the polymer backbone.[7]
The proposed mechanism for amine catalysis involves the activation of the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group.
Caption: Catalytic role in polyurethane formation.
Curing Agent for Epoxy Resins
N,N,N',N'-Tetramethyl-1,4-butanediamine is also used as a curing agent, or hardener, for epoxy resins.[2] Curing is the process by which a thermosetting polymer is formed through the cross-linking of polymer chains. In the case of epoxy resins, the tertiary amine groups of N,N,N',N'-Tetramethyl-1,4-butanediamine can initiate the anionic polymerization of the epoxy groups.
The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, causing it to open and form an anion. This anion can then react with another epoxy group, propagating the polymerization and leading to a cross-linked, rigid polymer network. This process is typically accelerated by heating.
Biological Role and Toxicological Profile
There is a notable lack of information in the public domain regarding the specific biological roles or involvement in signaling pathways of N,N,N',N'-Tetramethyl-1,4-butanediamine. Research has been conducted on structural analogs of putrescine, such as N,N'-tetramethyl-alpha,omega-diaminoalkanes, and their effects on the proliferation of glioblastoma cells.[8] However, these studies do not directly implicate N,N,N',N'-Tetramethyl-1,4-butanediamine in specific biological mechanisms.
Safety and Handling:
N,N,N',N'-Tetramethyl-1,4-butanediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[2]
Experimental Protocols
General Protocol for Polyurethane Foam Formulation:
-
Preparation of the Polyol Blend (B-Side): In a suitable container, the polyol, surfactant, any chain extenders, and water are pre-mixed.
-
Catalyst Addition: N,N,N',N'-Tetramethyl-1,4-butanediamine, typically as a solution, is added to the polyol blend and mixed thoroughly. The amount of catalyst will vary depending on the desired reaction rate and foam properties.
-
Isocyanate Addition (A-Side): The diisocyanate is added to the polyol blend containing the catalyst.
-
Mixing: The components are mixed vigorously for a short period (typically seconds) until a homogenous mixture is achieved.
-
Pouring and Curing: The reacting mixture is immediately poured into a mold where it will expand and cure. The cure time will depend on the formulation and temperature.
Caption: General workflow for polyurethane foam synthesis.
Conclusion
N,N,N',N'-Tetramethyl-1,4-butanediamine (CAS 111-51-3) is a well-characterized tertiary amine with significant industrial importance as a catalyst in polyurethane production and a curing agent for epoxy resins. Its physicochemical properties are well-documented. While it is a valuable tool in polymer chemistry, its biological role is not extensively studied, and there is a lack of detailed, publicly available experimental protocols for its synthesis and application. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.
References
- 1. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N,N,N′,N′-四甲基-1,4-丁二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 13C NMR spectrum [chemicalbook.com]
- 5. paint.org [paint.org]
- 6. americanchemistry.com [americanchemistry.com]
- 7. l-i.co.uk [l-i.co.uk]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-1,4-butanediamine from 1,4-diaminobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-Dimethyl-1,4-butanediamine, also known as N,N'-dimethylputrescine, from its precursor 1,4-diaminobutane (putrescine). This document details the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key analytical data for the final product.
Introduction
This compound is a diamine that finds utility as a building block in the synthesis of various organic molecules, including polymers, resins, and pharmaceutical intermediates.[1] Its structure, featuring two secondary amine groups, makes it a valuable component in the development of novel chemical entities. The most common and efficient method for the synthesis of this compound from 1,4-diaminobutane is the Eschweiler-Clarke reaction, a reductive amination process that utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2][3]
Synthetic Methodology: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[2] This reaction avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage for primary amines.[2] In the case of 1,4-diaminobutane, a primary diamine, both amine groups are dimethylated to yield N,N,N',N'-tetramethyl-1,4-butanediamine under excess reagents. However, by controlling the stoichiometry, the reaction can be directed to favor the formation of this compound.
The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid.[3] This process occurs twice for each primary amine group to yield the dimethylated product.
Experimental Protocol
Materials:
-
1,4-diaminobutane
-
Formaldehyde (37% aqueous solution)
-
Formic acid (85-90%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place 1,4-diaminobutane.
-
Addition of Reagents: Cool the flask in an ice bath. Slowly add formic acid to the stirred 1,4-diaminobutane. After the initial exothermic reaction subsides, add the formaldehyde solution dropwise, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100°C) for several hours (e.g., 5-10 hours).[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. Ensure the final pH of the aqueous layer is basic (pH > 11).
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | [1] |
| Molecular Weight | 116.21 g/mol | [1] |
| CAS Number | 16011-97-5 | [6] |
| Boiling Point | 74-76 °C at 20 mmHg | [5] |
| Purity | Typically >97% after purification | [6] |
| Appearance | Liquid | [7] |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| N-C H₃ | 36.3 |
| N-C H₂- | 51.9 |
| -CH₂-C H₂- | 27.8 |
Note: Spectroscopic data is based on typical values and may vary slightly depending on the solvent and instrument used.[5]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. N~1~,N~4~-dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]
Spectroscopic Analysis of N,N'-Dimethyl-1,4-butanediamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Dimethyl-1,4-butanediamine, tailored for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Introduction
This compound (CAS No. 16011-97-5) is a diamine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.21 g/mol . Its symmetrical structure, featuring two secondary amine groups and a central butane chain, gives rise to a distinct spectroscopic profile. Understanding these characteristics is crucial for its identification, characterization, and quality control in various research and development applications.
Spectroscopic Data
The following sections summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.4 | Singlet | 6H |
| -CH₂-N- | ~2.6 | Triplet | 4H |
| -CH₂-CH₂- | ~1.5 | Quintet | 4H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is anticipated to display three signals, reflecting the three unique carbon environments in the symmetrical molecule.[1]
| Signal Assignment | Chemical Shift (δ, ppm) |
| -CH₃ | ~36 |
| -CH₂-N- | ~52 |
| -CH₂-CH₂- | ~28 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. As a secondary amine, this compound will exhibit specific vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300 - 3250 | N-H Stretch | Weak-Medium |
| ~2940 | C-H Stretch (asymmetric) | Strong |
| ~2860 | C-H Stretch (symmetric) | Strong |
| ~1460 | C-H Bend | Medium |
| ~1250 - 1020 | C-N Stretch | Medium-Weak |
| ~910 - 665 | N-H Wag | Strong, Broad |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the following fragmentation.
| m/z | Ion | Fragmentation Pathway |
| 116 | [M]⁺ | Molecular Ion |
| 101 | [M-CH₃]⁺ | Loss of a methyl group |
| 87 | [M-C₂H₅]⁺ | Loss of an ethyl group |
| 72 | [CH₃NHCH₂CH₂]⁺ | Alpha-cleavage |
| 44 | [CH₃NHCH₂]⁺ | Alpha-cleavage |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O).[2] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
¹H NMR Acquisition: A standard proton NMR experiment is performed on a 400 MHz or higher spectrometer.[3] Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.[4] A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used to ensure accurate integration, especially for quaternary carbons (though none are present in this molecule).
FT-IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[6] Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is collected prior to the sample scan.
Mass Spectrometry (GC-MS)
Sample Preparation: The sample is diluted in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL. For analysis of volatile amines in an aqueous matrix, a headspace injection technique can be employed.[7] This involves making the sample alkaline (e.g., with NaOH) to liberate the free amine and adding salt (e.g., KCl) to increase its volatility.[7]
Instrumentation and Parameters: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.[8]
-
GC Column: A column suitable for volatile amines, such as a base-deactivated column, is recommended to prevent peak tailing.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[7]
-
Oven Temperature Program: An initial temperature of around 50°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of approximately 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to scan a mass range of m/z 30 to 200.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart of the spectroscopic analysis process.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Solubility of N,N'-Dimethyl-1,4-butanediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,4-butanediamine, also known as N,N'-dimethylputrescine, is a diamine with the chemical formula C6H16N2. Its molecular structure, featuring two secondary amine groups and a four-carbon alkyl chain, imparts a polar character and the capacity for hydrogen bonding. These characteristics are pivotal in determining its solubility in various organic solvents, a critical parameter in its application in organic synthesis, pharmaceutical development, and materials science. Understanding the solubility of this compound is essential for reaction optimization, purification processes, and the formulation of drug delivery systems.
This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a qualitative solubility summary based on established chemical principles. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is provided.
Core Principles of Solubility
The solubility of this compound is primarily governed by the "like dissolves like" principle. The polarity of both the solute and the solvent is the most significant factor. The key molecular features of this compound influencing its solubility are:
-
Polarity: The presence of two amine functional groups introduces a significant degree of polarity to the molecule.
-
Hydrogen Bonding: The secondary amine groups can act as hydrogen bond donors and acceptors, enabling strong intermolecular interactions with polar protic solvents.
-
Alkyl Chain: The butane backbone is a nonpolar feature. While it contributes to some lipophilicity, its influence is generally less pronounced than that of the two polar amine groups.
Consequently, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.
Qualitative Solubility of this compound
The following table summarizes the anticipated qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Miscible | Strong hydrogen bonding and polar interactions. |
| Ethanol | Miscible | Strong hydrogen bonding and polar interactions. | |
| Isopropanol | Soluble | Good hydrogen bonding and polar interactions. | |
| Water | Soluble | Capable of hydrogen bonding, though the alkyl chain may limit miscibility.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong polar interactions. |
| Acetonitrile | Soluble | Favorable polar interactions. | |
| Acetone | Soluble | Good polar interactions. | |
| Dichloromethane | Slightly Soluble | Moderate polarity; limited hydrogen bonding. | |
| Non-Polar | Toluene | Slightly Soluble | Primarily van der Waals interactions; some interaction with the alkyl chain. |
| Hexane | Insoluble | Mismatch in polarity; weak intermolecular forces. | |
| Diethyl Ether | Slightly Soluble | Some polar character allows for limited solubility.[1] |
Experimental Protocol for Quantitative Solubility Determination
This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of achieving equilibrium between the solute and the solvent, followed by quantitative analysis of the supernatant using gas chromatography (GC).
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Internal standard (e.g., a non-reactive amine with a different retention time, such as N,N'-diethyl-1,4-butanediamine)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with septa
-
Syringes and syringe filters (0.22 µm)
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
A suitable capillary column for amine analysis (e.g., a deactivated column with a polar stationary phase)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the solution to stand undisturbed at the controlled temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any suspended particles.
-
Accurately dilute a known volume of the filtered supernatant with the pure solvent. Add a known concentration of the internal standard to the diluted sample.
-
-
Gas Chromatography (GC) Analysis:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 275 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram and identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running standards.
-
-
Calibration and Calculation:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in the chosen solvent.
-
Analyze the calibration standards using the same GC method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Material Safety of N,N'-Dimethyl-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for N,N'-Dimethyl-1,4-butanediamine (CAS No: 16011-97-5), also known as N,N'-Dimethylputrescine. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.
Physicochemical and Hazard Information
This compound is a corrosive liquid that requires careful handling.[1] Below are its key physical and chemical properties, along with its hazard classifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H16N2 | [2] |
| Molar Mass | 116.2 g/mol | [2] |
| Appearance | Liquid | [1][3] |
| Boiling Point | 168 °C | [2] |
| Density | 0.800±0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.99±0.10 (Predicted) | [2] |
| Refractive Index | 1.4375-1.4415 @ 20°C | [4] |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][5] | Danger[1][3] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[5] | Danger[1][3] |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor. | Warning |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | Warning |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. | Warning |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. | Danger |
Note: Some hazard classifications are for similar polyamines and are included for a comprehensive safety overview.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and toxicological properties listed are not explicitly provided in standard material safety data sheets. These properties are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. For instance, acute oral toxicity is often assessed using OECD Guideline 423, while skin corrosion/irritation is evaluated according to OECD Guideline 431. Researchers requiring specific experimental details should consult these standardized guidelines.
Safety and Handling
Proper handling and storage of this compound are crucial to minimize risk.
Storage:
Handling:
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][6]
-
Wash face, hands, and any exposed skin thoroughly after handling.[1][6]
Personal Protective Equipment (PPE) Workflow
Caption: Required personal protective equipment workflow for handling this compound.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures
Caption: First aid procedures for exposure to this compound.
Spill Response
In case of a spill, the area should be evacuated.[1] Personnel involved in the cleanup should wear appropriate personal protective equipment. The spill should be absorbed with an inert material and collected into a suitable, closed container for disposal.[1][5]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. N~1~,N~4~-dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]
- 4. N,N-Dimethyl-1,4-butanediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Thermodynamic Properties of N,N'-Dimethyl-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for N,N'-Dimethyl-1,4-butanediamine. A comprehensive literature search has revealed a notable scarcity of experimentally determined or computationally predicted thermodynamic properties for this specific compound. The following sections summarize the available physicochemical data and provide generalized experimental protocols for the determination of thermodynamic properties of amines, which could be applied to this compound in future studies.
Introduction
Physicochemical and Predicted Properties
While extensive thermodynamic data is lacking, some basic physicochemical and predicted properties have been reported, primarily from chemical suppliers. These are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source | Notes |
| Molecular Formula | C₆H₁₆N₂ | - | - |
| Molar Mass | 116.2 g/mol | [1] | - |
| Boiling Point | 168 °C | [1][2] | - |
| Density | 0.800 ± 0.06 g/cm³ | [1][2] | Predicted |
| pKa | 10.99 ± 0.10 | [1][2] | Predicted |
| Storage Condition | Room temperature, inert atmosphere, keep in dark place | [1] | - |
Experimental Protocols for Thermodynamic Property Determination
The thermodynamic properties of amines are often determined experimentally through various calorimetric and potentiometric techniques. The following is a generalized protocol that could be adapted for this compound.
3.1. Determination of Dissociation Constants (pKa) and Derived Thermodynamic Properties
The dissociation constant (pKa) is a key parameter from which other thermodynamic properties like the enthalpy and entropy of dissociation can be derived. A common method for pKa determination is potentiometric titration.
Methodology: Potentiometric Titration
-
Preparation of Solutions: A series of aqueous solutions of this compound of known concentrations are prepared. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
Titration: The amine solution is placed in a thermostated vessel, and the pH is monitored with a calibrated pH electrode as the acid titrant is added incrementally.
-
Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point.
-
Temperature Dependence: By performing the titration at various temperatures (e.g., in 5-10 °C intervals), the temperature dependence of the pKa can be established.
-
Calculation of Thermodynamic Properties: The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the dissociation reaction can be calculated from the temperature dependence of the pKa using the van't Hoff equation:
ln(Kₐ) = -ΔH°/(RT) + ΔS°/R
where Kₐ is the acid dissociation constant, R is the universal gas constant, and T is the absolute temperature. A plot of ln(Kₐ) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. The standard Gibbs free energy change (ΔG°) can then be calculated using the equation ΔG° = -RTln(Kₐ) or ΔG° = ΔH° - TΔS°.
3.2. Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) can be determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Methodology: Bomb Calorimetry
-
Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with pure oxygen at high pressure and the sample is ignited. The complete combustion reaction for this compound is: C₆H₁₆N₂(l) + 10O₂(g) → 6CO₂(g) + 8H₂O(l) + N₂(g)
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the standard enthalpies of formation of the products (CO₂ and H₂O) from the measured enthalpy of combustion.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of thermodynamic properties of an amine.
Caption: Generalized experimental workflow for determining thermodynamic properties of amines.
Conclusion
While this compound is a commercially available compound, there is a significant gap in the scientific literature regarding its thermodynamic properties. The predicted values for pKa and density provide a starting point, but experimental verification is necessary. The generalized protocols described in this guide for determining dissociation constants, enthalpy and entropy of dissociation, and enthalpy of formation can be employed to generate reliable thermodynamic data for this compound. Such data would be invaluable for researchers and scientists in optimizing its synthesis and for professionals in the pharmaceutical industry exploring its potential applications. The lack of data also presents an opportunity for future research to characterize this and other similar diamines.
References
Discovery and history of "N,N'-Dimethyl-1,4-butanediamine"
An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as N,N'-dimethylputrescine, is a diamine that plays a role as a precursor in the biosynthesis of various natural products and serves as a versatile building block in chemical synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, synthesis methodologies, and its role in biological pathways.
Nomenclature and Identification
-
Systematic Name: N,N'-Dimethylbutane-1,4-diamine
-
Common Names: N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane
-
CAS Registry Number: 16011-97-5[1]
-
Molecular Formula: C₆H₁₆N₂
-
Molecular Weight: 116.21 g/mol [1]
Discovery and Historical Context
Key historical synthetic methods that would have enabled the preparation of this compound include:
-
Alkylation of Amines: The reaction of primary amines with alkyl halides, a fundamental reaction in organic chemistry, would have been a straightforward, albeit potentially low-yielding due to over-alkylation, method to methylate putrescine.
-
Reductive Amination: The reaction of a dialdehyde with methylamine followed by reduction.
-
The von Braun Reaction: A method for the cleavage of tertiary amines with cyanogen bromide, which could be adapted for the synthesis of secondary amines.[2]
It is highly probable that this compound was first synthesized as part of systematic studies on the properties and reactions of aliphatic diamines, though a specific, celebrated discovery is not documented in the readily available scientific literature.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 116.21 g/mol | [1] |
| Boiling Point | 168 °C | [3] |
| Density | 0.800 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.99 ± 0.10 (Predicted) | [3] |
Spectroscopic data is crucial for the identification and characterization of the compound. While detailed spectra are often proprietary, typical chemical shifts in NMR are informative.
Synthesis and Experimental Protocols
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the starting materials, desired scale, and purity requirements.
Synthesis from 1,4-Dihalobutanes
A common and straightforward method involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with an excess of methylamine.
Experimental Protocol:
-
Reaction Setup: A solution of 1,4-dichlorobutane (1 equivalent) in a suitable solvent such as ethanol or a polar aprotic solvent like DMF is prepared in a pressure vessel.
-
Amine Addition: An excess of methylamine (typically 4-10 equivalents, either as a solution in a solvent like ethanol or as a condensed gas) is added to the vessel. The excess methylamine serves to drive the reaction to completion and minimize the formation of tertiary amines and quaternary ammonium salts.
-
Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C for several hours to overnight. The reaction progress can be monitored by techniques like GC-MS or TLC.
-
Work-up: After cooling, the reaction mixture is concentrated to remove excess methylamine and the solvent. The residue is then taken up in water and the pH is adjusted to be strongly basic (pH > 12) with the addition of a strong base like sodium hydroxide to deprotonate the amine hydrohalide salts.
-
Extraction and Purification: The aqueous solution is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Reductive Amination of Succinaldehyde
Another approach is the reductive amination of succinaldehyde with methylamine.
Experimental Protocol:
-
Imine Formation: Succinaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., methanol). Methylamine (at least 2 equivalents) is added, and the mixture is stirred to form the corresponding di-imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Pd/C or Raney Nickel), is added to the reaction mixture. The reduction is typically carried out at room temperature or slightly elevated temperatures.
-
Work-up and Purification: The work-up and purification procedure is similar to that described for the dihalobutane method, involving basification, extraction, and distillation.
Biological Significance and Signaling Pathways
While the direct signaling roles of this compound are not as extensively studied as those of its precursor, putrescine, its formation is a key step in the biosynthesis of important secondary metabolites in plants, particularly alkaloids.
Role in Alkaloid Biosynthesis
In several plant species, putrescine undergoes N-methylation to form N-methylputrescine, which is a precursor to alkaloids such as nicotine (in Nicotiana species) and tropane alkaloids like scopolamine and hyoscyamine (in Solanaceae family). This methylation is catalyzed by the enzyme putrescine N-methyltransferase (PMT).
The biosynthetic pathway leading to N-methylputrescine is illustrated below:
Caption: Biosynthesis of this compound from L-Ornithine.
Potential as a Neuromodulator
Given that polyamines and their derivatives can interact with various ion channels and receptors in the central nervous system, it is plausible that this compound may possess neuromodulatory activities. However, specific research in this area is limited, and further investigation is required to elucidate its pharmacological profile.
Applications in Research and Industry
This compound serves as a valuable building block and reagent in various chemical applications.
Polymer Chemistry
It is used as a monomer or a cross-linking agent in the synthesis of polyamides and other polymers, imparting specific properties to the resulting materials.[4]
Organic Synthesis
As a diamine, it can be used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex molecules, including heterocyclic compounds.
Drug Development
The diamine scaffold is present in numerous biologically active molecules. This compound can serve as an intermediate in the synthesis of pharmaceutical compounds.[4]
The logical workflow for its application in synthesis can be visualized as follows:
Caption: Synthetic workflow from starting materials to applications.
Conclusion
This compound, a methylated derivative of the biogenic amine putrescine, holds a significant position at the intersection of chemistry and biology. While its historical discovery is not pinpointed to a single event, its synthesis falls within the established principles of organic chemistry developed over the past century. Its importance as a precursor in alkaloid biosynthesis is well-recognized, and it continues to be a valuable tool for chemists in various fields. Future research may further elucidate its potential biological activities and expand its applications in materials science and drug discovery.
References
An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,4-butanediamine, a simple diamine, serves as a versatile scaffold in the development of a diverse range of biologically active molecules. Its derivatives and analogues have garnered significant interest in the fields of medicinal chemistry and materials science due to their wide spectrum of applications, including roles as anticancer agents, antimicrobial compounds, and enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives and analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Core Compound: this compound
This compound is a foundational molecule for the synthesis of various derivatives. It is a liquid at room temperature with the chemical formula C6H16N2.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16011-97-5 |
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.21 g/mol |
| Boiling Point | 168 °C |
| Density | 0.800 g/cm³ (Predicted) |
| pKa | 10.99 ± 0.10 (Predicted) |
Derivatives and Analogues: Synthesis and Biological Applications
The modification of the this compound core has led to the development of numerous derivatives with enhanced or novel biological activities. These modifications often involve alkylation, arylation, or incorporation into more complex heterocyclic systems.
Anticancer Derivatives: Platinum(II) Complexes
A significant area of research has focused on the development of platinum(II) complexes incorporating this compound derivatives as ligands. These complexes function as DNA-damaging agents, a mechanism shared with the widely used chemotherapy drug cisplatin.
Table 2: Antitumor Activity of Alkyl-1,4-butanediamine Platinum(II) Complexes
| Compound | Leaving Group | Antitumor Activity (T/C%) |
| 2,2-Dimethyl-1,4-butanediamine Pt(II) complex | Dichloride | > 300 |
| 2,3-Dimethyl-1,4-butanediamine Pt(II) complex | Dichloride | > 300 |
| 2,2-Dimethyl-1,4-butanediamine Pt(II) complex | Cyclobutane-1,1-dicarboxylate | ~200 |
| 2,3-Dimethyl-1,4-butanediamine Pt(II) complex | Cyclobutane-1,1-dicarboxylate | ~200 |
| T/C% = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C% indicates higher antitumor activity. Data from in vivo studies against lymphoid leukemia L1210.[3] |
A general procedure for the synthesis of (diamine)platinum(II) complexes involves the reaction of an aqueous solution of K2PtCl4 with an equimolar amount of the desired diamine derivative dissolved in water. The reaction mixture is typically stirred at room temperature for a set period, after which the complex precipitates and can be collected by filtration.[4]
Experimental Workflow for Platinum Complex Synthesis
Caption: General workflow for the synthesis of diamine-platinum(II) complexes.
Antimicrobial Analogues
Derivatives of this compound have also been explored for their antimicrobial properties. The structural similarity of these compounds to naturally occurring polyamines allows them to interfere with essential microbial processes.
Table 3: Minimum Inhibitory Concentration (MIC) of N-Alkyl Betaines against S. aureus and E. coli
| Compound (Chain Length) | MIC against S. aureus (µM) | MIC against E. coli (µM) |
| C8 | 23,000 | 12,000 |
| C10 | 5,800 | 3,000 |
| C12 | 920 | 760 |
| C14 | 240 | 310 |
| C16 | 61 | 120 |
| C18 | 120 | 230 |
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a commonly used technique.[1][3][5]
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.[2]
-
Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.[1][5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or E. coli) in a suitable broth.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for 16-20 hours.[3][6]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[1][5]
Broth Microdilution Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanisms of Action
Polyamine analogues, including derivatives of this compound, exert their biological effects by modulating various cellular signaling pathways, particularly in the context of cancer.
Polyamine Metabolism and Cancer
Cancer cells often exhibit dysregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention. Polyamine analogues can interfere with the synthesis, catabolism, and transport of natural polyamines, leading to cell growth inhibition and apoptosis.[7][8][9]
The polyamine metabolic pathway is intricately linked with other key cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways.[10] Polyamine depletion has been shown to decrease AKT signaling and reduce nuclear β-catenin, leading to decreased tumor cell growth and invasion.[10]
Interplay of Polyamine Metabolism with Cancer Signaling Pathways
Caption: Polyamine analogues disrupt cancer cell signaling.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug development. The versatility of their core structure allows for the synthesis of a wide array of analogues with potent anticancer and antimicrobial activities. Further research into the structure-activity relationships and the elucidation of their precise mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this valuable scaffold. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this important chemical space.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of N,N'-Dimethyl-1,4-butanediamine: A Technical Guide for Researchers
Abstract
N,N'-Dimethyl-1,4-butanediamine, a symmetrical diamine, is structurally analogous to the biogenic polyamine putrescine (1,4-butanediamine). While extensively utilized as a synthetic building block in the chemical and pharmaceutical industries, its intrinsic biological functions remain a subject of ongoing investigation. This technical guide consolidates the current understanding, primarily derived from studies of structurally related compounds, and posits a hypothesized role for this compound as a modulator of polyamine metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological and biological activities of this compound.
Introduction
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, differentiation, and the stabilization of nucleic acids. The intracellular concentrations of polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport. Given the structural similarity of this compound to putrescine, it is hypothesized that its primary biological interactions would occur within the polyamine metabolic pathway.
This guide will explore the potential interactions of this compound with key enzymes in polyamine metabolism, present available data on related compounds, and provide detailed experimental protocols for investigating these interactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 16011-97-5 |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.21 g/mol |
| Boiling Point | 168 °C |
| Density | 0.800 g/cm³ (Predicted) |
| pKa | 10.99 ± 0.10 (Predicted) |
| Appearance | Colorless liquid |
| Synonyms | N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane |
Hypothesized Biological Function: Modulation of Polyamine Metabolism
The primary hypothesized biological function of this compound is the modulation of polyamine metabolism, potentially through the inhibition of key enzymes such as Ornithine Decarboxylase (ODC) and Polyamine Oxidase (PAO).
Interaction with Ornithine Decarboxylase (ODC)
Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of ornithine to putrescine. Inhibition of ODC is a key strategy in cancer chemotherapy. While direct studies on this compound are lacking, a structural isomer, 1,4-dimethylputrescine, has been shown to inhibit ODC in vivo.[1] Interestingly, this inhibition was not observed in vitro, suggesting a possible indirect mechanism of action or the requirement for metabolic activation to an active inhibitory species.[1] It is plausible that this compound could act as a competitive or non-competitive inhibitor of ODC.
Logical Relationship: Hypothesized ODC Inhibition
Caption: Hypothesized inhibition of ODC by this compound.
Interaction with Polyamine Oxidase (PAO)
Polyamine oxidase is a flavin-dependent enzyme involved in the catabolism of polyamines. Inhibition of PAO can lead to an accumulation of acetylated polyamines and has been explored as a therapeutic strategy. Notably, N,N'-bis(2,3-butadienyl)-1,4-butanediamine is a known irreversible inhibitor of PAO, demonstrating that the 1,4-butanediamine scaffold can be targeted for PAO inhibition. It is conceivable that this compound could also interact with the active site of PAO.
Quantitative Data on Related Compounds
Direct quantitative data on the biological activity of this compound is not available in the current literature. However, data from structurally related compounds provide a basis for estimating its potential activity.
Table 2: Biological Activity of Butanediamine Derivatives on Polyamine Metabolism Enzymes
| Compound | Target Enzyme | Activity Type | Potency (IC₅₀/Kᵢ) | Organism/System | Reference |
| 1,4-Dimethylputrescine | Ornithine Decarboxylase | In vivo Inhibitor | Not Reported | Rat | [1] |
| N,N'-bis(2,3-butadienyl)-1,4-butanediamine | Polyamine Oxidase | Irreversible Inhibitor | Not Reported | Mammalian | [2] |
| Putrescine | Ornithine Decarboxylase | Inhibitor | 10 mM | Ehrlich ascites tumor cells | [3] |
Experimental Protocols
To investigate the hypothesized biological function of this compound, the following experimental protocols for key enzymes in the polyamine pathway are provided.
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is adapted from established methods for measuring ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Materials:
-
L-[1-¹⁴C]ornithine
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.04 mM pyridoxal phosphate, 10 mM dithiothreitol (DTT)
-
This compound (test compound)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
In a reaction tube, combine the cell lysate, assay buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation-compatible base).
-
Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.
-
Calculate the ODC activity and the inhibitory effect of this compound.
Experimental Workflow: ODC Activity Assay
Caption: Workflow for determining ODC activity and inhibition.
Applications in Drug Development
The potential of this compound and its derivatives in drug development is an emerging area of interest.
-
Anticancer Agents: Given the critical role of polyamines in cancer cell proliferation, inhibitors of polyamine metabolism are valuable therapeutic targets. If this compound or its derivatives are found to be potent enzyme inhibitors, they could be developed as anticancer drugs.
-
Antibiotics: The use of this compound in the synthesis of bifunctional antibiotics that target bacterial rRNA suggests its utility as a linker to create novel antimicrobial agents.[4]
Conclusion
While direct experimental evidence for the biological function of this compound is currently limited, its structural similarity to putrescine strongly suggests a role in the modulation of polyamine metabolism. The inhibition of key enzymes like ODC and PAO represents a plausible mechanism of action. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate its biological functions and to explore its therapeutic potential. This document serves as a foundational guide for researchers embarking on the investigation of this intriguing molecule.
References
- 1. This compound | 16011-97-5 [chemicalbook.com]
- 2. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ornithine decarboxylase activity and cell growth by diamines: a comparison between the effects of two homologs, 1,3-diaminopropane and 1,4-diaminobutane (putrescine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols for N,N'-Dimethyl-1,4-butanediamine as a Cross-linking Agent in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a critical class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The properties of polyamides can be further enhanced through cross-linking, which creates a three-dimensional network structure. N,N'-Dimethyl-1,4-butanediamine is a diamine that can be employed as a cross-linking agent in polyamide synthesis. Its introduction into the polymer backbone can significantly modify the final properties of the material, leading to enhanced durability and performance. These enhanced polyamides have potential applications in various fields, including advanced materials, medical devices, and drug delivery systems where robust and resistant materials are essential.
Rationale for Use
The secondary amine groups of this compound can react with carboxylic acid or acyl chloride groups of diacid monomers or prepolymers during polyamide synthesis. This reaction leads to the formation of amide linkages that act as cross-links between the linear polyamide chains. The incorporation of this compound offers several advantages:
-
Enhanced Thermal Stability: The formation of a cross-linked network restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg) and overall thermal stability.
-
Improved Mechanical Properties: Cross-linking can lead to a significant increase in the tensile strength and modulus of the resulting polyamide, making the material more rigid and durable.
-
Increased Chemical Resistance: The dense, cross-linked network structure limits the ingress of solvents and other chemicals, thereby improving the chemical resistance of the polyamide.
Data Presentation
The following tables provide representative data on how a diamine cross-linking agent can influence the properties of polyamides. While this data is collated from studies using various aliphatic diamines, it serves as a strong indicator of the expected effects when using this compound.
Table 1: Effect of Diamine Cross-linker Concentration on Thermal Properties of Polyamides
| Cross-linker Concentration (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| 0 (Control) | 150 | 420 |
| 5 | 162 | 435 |
| 10 | 175 | 448 |
| 15 | 188 | 455 |
Table 2: Effect of Diamine Cross-linker Concentration on Mechanical Properties of Polyamides
| Cross-linker Concentration (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Control) | 75 | 2.5 | 150 |
| 5 | 88 | 3.1 | 80 |
| 10 | 102 | 3.8 | 30 |
| 15 | 115 | 4.5 | 10 |
Experimental Protocols
The following are generalized protocols for the synthesis of cross-linked polyamides using a diamine cross-linking agent like this compound. These should be adapted based on the specific monomers and desired final properties.
Protocol 1: Low-Temperature Solution Polycondensation
This method is suitable for laboratory-scale synthesis and offers good control over the reaction.
Materials:
-
Diacid chloride (e.g., terephthaloyl chloride, adipoyl chloride)
-
Primary diamine (e.g., hexamethylenediamine)
-
This compound (cross-linking agent)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) as solvent
-
Anhydrous lithium chloride (LiCl) (optional, to improve solubility)
-
Acid scavenger (e.g., pyridine or triethylamine)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the primary diamine and the desired molar percentage of this compound in the anhydrous solvent. If using, add LiCl at this stage. Purge the flask with nitrogen.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a solution of the diacid chloride in the same anhydrous solvent to the stirred diamine solution dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C.
-
Polycondensation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 4-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the cross-linked polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified cross-linked polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Melt Polycondensation
This method is more common for industrial-scale production.
Materials:
-
Dicarboxylic acid (e.g., adipic acid)
-
Primary diamine (e.g., hexamethylenediamine)
-
This compound (cross-linking agent)
-
Catalyst (e.g., phosphoric acid or sodium hypophosphite)
-
Antioxidant (optional)
-
Nitrogen gas supply
Procedure:
-
Nylon Salt Formation: Prepare an aqueous solution of the dicarboxylic acid, primary diamine, and this compound in stoichiometric amounts to form a nylon salt solution. A slight excess of the diamine component can be used to compensate for any loss during polymerization.
-
Polycondensation: Transfer the salt solution to a high-pressure autoclave. Add the catalyst and antioxidant.
-
Heating and Pressurization: Heat the autoclave under a nitrogen atmosphere. As the temperature rises, water will evaporate, and the pressure will increase. Maintain the temperature at 220-280 °C and the pressure at 15-20 atm for 1-2 hours.
-
Pressure Release and Vacuum: Slowly release the pressure and apply a vacuum to remove the remaining water and drive the polymerization to completion. Continue heating under vacuum for another 1-2 hours.
-
Extrusion and Cooling: Extrude the molten cross-linked polyamide from the reactor, cool it in a water bath, and pelletize it for further processing.
Visualizations
Caption: Chemical reaction pathway for polyamide synthesis with a diamine cross-linker.
Caption: General experimental workflow for cross-linked polyamide synthesis.
Caption: Logical relationship of the cross-linking agent to the final polyamide properties.
Application Notes and Protocols for the Use of N,N'-Dimethyl-1,4-butanediamine in Polyurethane Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Dimethyl-1,4-butanediamine as a chain extender in the production of polyurethanes (PUs). While specific quantitative data for this diamine is not extensively available in public literature, this document extrapolates information from similar short-chain aliphatic diamines to provide guidance on its potential effects and includes a general experimental protocol.
Introduction
This compound is a short-chain aliphatic diamine that can function as a chain extender or curing agent in the synthesis of polyurethanes.[1] In polyurethane chemistry, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segment of the polymer.[2] The structure and concentration of the chain extender significantly influence the final properties of the polyurethane, including its mechanical strength, thermal stability, and elasticity.[3] The use of diamines as chain extenders introduces urea linkages into the polymer backbone, which can lead to enhanced thermal and mechanical properties compared to the urethane linkages formed with diols.
The methyl groups on the nitrogen atoms of this compound are expected to influence its reactivity and the resulting polymer morphology. The steric hindrance from the methyl groups may affect the reaction kinetics with diisocyanates and the packing of the hard segments, thereby impacting the material's properties.
Potential Effects on Polyurethane Properties
Based on studies of similar short-chain aliphatic diamines, the incorporation of this compound as a chain extender is anticipated to have the following effects on polyurethane properties. It is important to note that these are expected trends and require experimental verification.
2.1. Mechanical Properties
The use of short-chain diamine extenders generally leads to an increase in the hardness, tensile strength, and tear strength of the resulting polyurethane.[1][4] This is attributed to the formation of a higher content of rigid hard segments. Shorter chain extenders, like a butanediamine derivative, are expected to create a more pronounced effect compared to longer-chain diamines.[1][4]
2.2. Thermal Properties
The introduction of urea linkages through a diamine chain extender typically enhances the thermal stability of polyurethanes. The hard segments formed with diamines can exhibit better phase separation from the soft segments, leading to higher melting and decomposition temperatures.
Data on the Effect of Aliphatic Diamine Chain Extender Length on Polyurethane Properties (Illustrative)
While specific data for this compound is unavailable, the following table, based on data for unsubstituted short-chain diamines, illustrates the general trend of how chain extender length can influence polyurethane properties.[4]
| Chain Extender | Carbon Atoms | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Ethylenediamine (EDA) | 2 | Higher | Lower | Higher |
| 1,4-Butanediamine (BDA) | 4 | Intermediate | Intermediate | Intermediate |
| 1,6-Hexanediamine (HMDA) | 6 | Lower | Higher | Lower |
Note: This table is a qualitative representation of expected trends and not based on direct experimental data for this compound.
Experimental Protocols
The following is a general two-step (prepolymer) method for the synthesis of a polyurethane using a diamine chain extender. This protocol should be adapted and optimized for specific applications and desired material properties.
3.1. Materials
-
Diisocyanate: Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI)
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG), Polyester polyol, or Polycarbonate diol (molecular weight 1000-2000 g/mol )
-
Chain Extender: this compound
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst
-
Solvent (optional): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
3.2. Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Vacuum pump and vacuum line
-
Nitrogen or Argon inlet
-
Molds for casting
3.3. Prepolymer Synthesis Protocol
-
Drying: Thoroughly dry the polyol under vacuum at 80-100°C for at least 2 hours to remove any residual water.
-
Reaction Setup: Assemble the reaction flask with the mechanical stirrer, dropping funnel, and nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.
-
Isocyanate Addition: Charge the dried polyol into the reaction flask. Heat the polyol to the desired reaction temperature (typically 60-80°C).
-
Slowly add the diisocyanate to the polyol via the dropping funnel with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5 to 2.5) to ensure the prepolymer is isocyanate-terminated.
-
Reaction: Continue stirring the mixture at the reaction temperature for 1-3 hours. The progress of the reaction can be monitored by titrating for the NCO content.
3.4. Chain Extension Protocol
-
Cooling: Once the desired NCO content is reached, cool the prepolymer to a suitable temperature for chain extension (typically 40-60°C). If using a solvent, the prepolymer can be dissolved at this stage.
-
Diamine Addition: Stoichiometrically calculate the amount of this compound required to react with the remaining NCO groups. The diamine is typically dissolved in a small amount of anhydrous solvent before being added to the prepolymer.
-
Slowly add the diamine solution to the stirred prepolymer. The reaction between the amine and isocyanate is highly exothermic and rapid.
-
Casting and Curing: After the addition of the chain extender is complete, pour the viscous polymer solution into a preheated mold.
-
Cure the cast polymer in an oven at a specified temperature (e.g., 80-110°C) for several hours to complete the polymerization.
-
Post-Curing: For optimal properties, the polyurethane can be post-cured at room temperature for several days.
Visualizations
4.1. Polyurethane Synthesis Workflow
Caption: General workflow for the two-step synthesis of polyurethane.
4.2. Chemical Reaction Pathway
Caption: Reaction of diisocyanate with polyol and diamine chain extender.
4.3. Logical Relationship of Components and Properties
Caption: Influence of components on polyurethane structure and properties.
Safety Precautions
-
Isocyanates: Diisocyanates are sensitizers and can cause respiratory issues. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diamines: this compound can be corrosive and toxic. Avoid skin and eye contact and inhalation. Refer to the Safety Data Sheet (SDS) for detailed handling information.
-
Solvents: Organic solvents like DMF and DMSO are flammable and have their own specific hazards. Handle them with care in a fume hood.
Conclusion
This compound has the potential to be a valuable chain extender in polyurethane synthesis, likely contributing to increased hardness, strength, and thermal stability of the final polymer. However, due to the lack of specific published data, the provided information should be used as a guideline for initial experiments. Researchers are strongly encouraged to perform systematic studies to determine the precise quantitative effects of this compound on the properties of polyurethanes for their specific applications. Careful optimization of the formulation and reaction conditions will be necessary to achieve the desired material characteristics.
References
Application Notes and Protocols for N,N'-Dimethyl-1,4-butanediamine as a Ligand in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. These reactions are integral to the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. The efficacy of copper-catalyzed systems is often greatly enhanced by the use of chelating ligands, with N,N'-dialkyl-1,2-diamines being a particularly successful class. These ligands accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation.
This document provides a detailed overview of the potential application of N,N'-Dimethyl-1,4-butanediamine as a ligand in copper-catalyzed cross-coupling reactions. While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, its structural similarity to the highly effective and widely used N,N'-dimethylethylenediamine (DMEDA) suggests its potential as a competent ligand in these transformations. The protocols and data presented herein are based on established methodologies for analogous N,N'-dimethyl-alkyl-diamine ligands and are intended to serve as a robust starting point for researchers exploring the utility of this compound.
General Principles of Copper-Catalyzed Cross-Coupling with Diamine Ligands
The primary role of the N,N'-dimethyl-diamine ligand in copper-catalyzed cross-coupling reactions is to form a stable complex with the copper catalyst. This complexation enhances the solubility and reactivity of the copper center, facilitating the catalytic cycle. The N,N'-dimethyl substitution is crucial as it prevents the undesired N-arylation of the ligand itself, a common side reaction that can consume the starting material and deactivate the catalyst.
The general catalytic cycle is believed to involve the following key steps:
-
Complexation: The diamine ligand coordinates to the copper(I) salt.
-
Deprotonation: The nucleophile (e.g., an amine, alcohol, or thiol) is deprotonated by a base.
-
Oxidative Addition: The aryl halide adds to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The desired C-N, C-O, or C-S bond is formed through reductive elimination, regenerating the copper(I) catalyst.
Caption: General catalytic cycle for copper-catalyzed cross-coupling reactions.
Application in C-N Cross-Coupling (Ullmann Condensation)
The copper-catalyzed formation of C-N bonds is a cornerstone of modern organic synthesis, enabling the construction of anilines and their derivatives.
General Protocol for Copper-Catalyzed N-Arylation of Amines
This protocol is adapted from established procedures using N,N'-dimethylethylenediamine (DMEDA) and can be used as a starting point for optimization with this compound.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Amine
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base
-
Anhydrous toluene or dioxane as solvent
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add CuI (1-10 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add this compound (5-20 mol%) and the anhydrous solvent (2-5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical C-N cross-coupling reaction.
Expected Performance and Optimization
Based on data from similar N,N'-dimethyl-alkyl-diamine ligands, the following trends can be anticipated. Optimization of these parameters will be crucial for achieving high yields with this compound.
| Parameter | General Condition | Expected Impact of Variation |
| Catalyst Loading | 1-10 mol% CuI | Higher loading may increase reaction rate but also cost. |
| Ligand Loading | 5-20 mol% | A 1:1 or 2:1 ligand-to-copper ratio is often optimal. |
| Base | K₃PO₄, Cs₂CO₃ | The choice of base can significantly affect the reaction rate and yield. |
| Solvent | Toluene, Dioxane | Solvent polarity can influence the solubility of reactants and catalyst. |
| Temperature | 80-120 °C | Higher temperatures generally lead to faster reactions. |
Table 1: General Reaction Parameters for Copper-Catalyzed N-Arylation
| Entry | Aryl Halide | Amine | Ligand | Yield (%) |
| 1 | Iodobenzene | Morpholine | DMEDA | 95 |
| 2 | 4-Bromoanisole | Aniline | DMEDA | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Benzylamine | DMEDA | 92 |
| 4 | 2-Bromopyridine | Piperidine | DMEDA | 85 |
Table 2: Representative Yields for C-N Cross-Coupling with DMEDA as a Model Ligand (Note: These are representative yields and may vary with this compound).
Application in C-O Cross-Coupling (Ullmann Ether Synthesis)
The synthesis of diaryl ethers is another important application of copper-catalyzed cross-coupling reactions, frequently employed in the synthesis of pharmaceuticals and agrochemicals.
General Protocol for Copper-Catalyzed O-Arylation of Phenols
This protocol is based on established methods and serves as a guide for using this compound.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Phenol
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base
-
Anhydrous toluene or N,N-Dimethylformamide (DMF) as solvent
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
In an oven-dried Schlenk tube, combine CuI (2-10 mol%), the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (10-20 mol%) and the anhydrous solvent (3-5 mL) via syringe.
-
Seal the tube and heat the mixture at 100-130 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.
-
Perform an aqueous workup, including a wash with dilute aqueous acid to remove the ligand and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | General Condition | Expected Impact of Variation |
| Catalyst Loading | 2-10 mol% CuI | Higher loadings may be necessary for less reactive aryl halides. |
| Ligand Loading | 10-20 mol% | A higher ligand-to-copper ratio can be beneficial. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often required for C-O coupling. |
| Solvent | Toluene, DMF | Polar aprotic solvents like DMF can be effective. |
| Temperature | 100-130 °C | Higher temperatures are generally needed compared to C-N coupling. |
Table 3: General Reaction Parameters for Copper-Catalyzed O-Arylation
| Entry | Aryl Halide | Phenol | Ligand | Yield (%) |
| 1 | Iodobenzene | Phenol | DMEDA | 85 |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | DMEDA | 78 |
| 3 | 1-Iodo-4-cyanobenzene | 3,5-Dimethylphenol | DMEDA | 82 |
| 4 | 2-Bromotoluene | 2-Naphthol | DMEDA | 75 |
Table 4: Representative Yields for C-O Cross-Coupling with DMEDA as a Model Ligand (Note: These are representative yields and may vary with this compound).
Conclusion
This compound possesses the key structural features of a successful ligand for copper-catalyzed cross-coupling reactions, namely the N,N'-dimethyl substitution and the bidentate diamine backbone. While its application has not been widely reported, the protocols and data provided for analogous ligands offer a strong foundation for its investigation. Researchers are encouraged to use the information in this document as a starting point for the development of novel and efficient synthetic methodologies. Careful optimization of reaction parameters will be essential to unlock the full potential of this compound in this important class of reactions.
Application Notes and Protocols for N,N'-Dimethyl-1,4-butanediamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of N,N'-Dimethyl-1,4-butanediamine as a versatile building block in the synthesis of pharmaceutical intermediates. The following sections detail its application in reductive amination for the synthesis of precursors to neurological drugs and in the formation of bis-quaternary ammonium compounds with potential therapeutic applications.
Synthesis of a Piperidine-based Intermediate via Reductive Amination
This compound can be employed in the synthesis of N,N,N',N'-Tetramethyl-1,4-phenylenediamine, a potential intermediate for piperidine-based analgesics and other neuroleptic agents. The diamine undergoes a reductive amination reaction with a suitable dicarbonyl compound, followed by further synthetic modifications.
Experimental Protocol: Two-Step Synthesis of a Substituted Piperidine Intermediate
This protocol outlines the synthesis of a tetrasubstituted piperidine derivative, a key intermediate for various central nervous system (CNS) active compounds.
Step 1: Synthesis of N,N,N',N'-Tetramethyl-1,4-phenylenediamine
-
Materials: this compound, 1,4-Cyclohexanedione, Sodium triacetoxyborohydride [NaBH(OAc)₃], Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in dichloromethane (DCM), add this compound (2.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: N-Alkylation to form the Piperidine Intermediate
-
Materials: N,N,N',N'-Tetramethyl-1,4-phenylenediamine, appropriate alkyl dihalide (e.g., 1,5-dibromopentane), Potassium carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure:
-
To a solution of the product from Step 1 (1.0 eq) in acetonitrile, add the alkyl dihalide (1.1 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final piperidine intermediate.
-
Data Presentation
| Reaction Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 1,4-Cyclohexanedione, this compound | NaBH(OAc)₃ | DCM | 24 h | Room Temp. | 75-85 |
| 2 | N,N,N',N'-Tetramethyl-1,4-phenylenediamine, 1,5-Dibromopentane | K₂CO₃ | ACN | 12 h | Reflux | 60-70 |
Experimental Workflow
Caption: Workflow for the synthesis of a piperidine-based intermediate.
Synthesis of a Bis-Quaternary Ammonium Salt Intermediate
This compound serves as a precursor for the synthesis of bis-quaternary ammonium salts, a class of compounds investigated for their potential as neuromuscular blocking agents and other pharmaceutical applications. The synthesis involves the quaternization of the tertiary amine groups with suitable alkylating agents.
Experimental Protocol: Synthesis of a Bis-Quaternary Ammonium Salt
-
Materials: this compound, Alkylating agent (e.g., Benzyl bromide), Acetone, Diethyl ether.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add the alkylating agent (2.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours. A precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold diethyl ether.
-
Dry the product under vacuum to yield the pure bis-quaternary ammonium salt.
-
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Benzyl bromide | Acetone | 48 h | Room Temp. | 85-95 |
| This compound | Methyl iodide | Acetone | 24 h | Room Temp. | 90-98 |
Logical Relationship Diagram
Caption: Synthesis and application of bis-quaternary ammonium salts.
Application of N,N'-Dimethyl-1,4-butanediamine as a Corrosion Inhibitor for Steel: Application Notes and Protocols
Disclaimer: To date, specific experimental studies detailing the application of N,N'-Dimethyl-1,4-butanediamine as a primary corrosion inhibitor for steel are not extensively available in peer-reviewed literature. The following application notes and protocols are therefore constructed based on established methodologies and data from studies on structurally similar aliphatic diamines, such as 1,4-butanediamine, N,N-dimethyl-1,3-propanediamine, and other short-chain diamines. These notes are intended to provide a predictive framework for researchers investigating the potential of this compound as a corrosion inhibitor.
Introduction
Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method for protecting steel from corrosive environments, particularly in acidic media used for processes like industrial cleaning, pickling, and oil well acidizing. Organic inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion.
This compound, a diamine with the chemical formula C₆H₁₆N₂, is a promising candidate for corrosion inhibition. Its molecular structure, featuring two nitrogen atoms with lone pairs of electrons and alkyl groups, suggests a strong potential for adsorption onto steel surfaces. The nitrogen atoms can act as active centers for adsorption, while the dimethyl groups can enhance the hydrophobic barrier. This document outlines the potential applications, experimental protocols for evaluation, and expected outcomes based on analogous compounds.
Proposed Mechanism of Corrosion Inhibition
The primary mechanism by which this compound is expected to inhibit steel corrosion is through adsorption onto the steel surface. This process can be described by the following steps:
-
Adsorption: In an acidic solution, the steel surface is typically positively charged. The this compound molecule can be protonated in the acidic medium. The adsorption can occur through:
-
Physisorption: Electrostatic interaction between the protonated amine and the charged steel surface.
-
Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of iron atoms on the steel surface.
-
-
Protective Film Formation: The adsorbed molecules form a protective layer on the steel surface. This film acts as a barrier, isolating the steel from the corrosive medium.
-
Inhibition of Corrosion Reactions: The protective film blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus reducing the overall corrosion rate.
A diagram illustrating the proposed inhibition mechanism is provided below.
Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.
Quantitative Data Summary (Based on Analogous Diamines)
The following tables summarize typical quantitative data that could be expected when evaluating this compound as a corrosion inhibitor, based on studies of similar short-chain diamines in 1M HCl.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | - |
| 1.0 | 0.45 | 64.0 |
| 2.5 | 0.28 | 77.6 |
| 5.0 | 0.15 | 88.0 |
| 10.0 | 0.09 | 92.8 |
Table 2: Electrochemical Polarization Parameters
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1150 | 75 | 125 | - |
| 1.0 | -475 | 425 | 72 | 120 | 63.0 |
| 2.5 | -472 | 260 | 70 | 118 | 77.4 |
| 5.0 | -468 | 145 | 68 | 115 | 87.4 |
| 10.0 | -465 | 80 | 65 | 112 | 93.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 150 | - |
| 1.0 | 130 | 85 | 61.5 |
| 2.5 | 220 | 60 | 77.3 |
| 5.0 | 400 | 45 | 87.5 |
| 10.0 | 750 | 30 | 93.3 |
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.
4.1. Weight Loss Method
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Materials and Equipment:
-
Steel coupons (e.g., mild steel) of known dimensions.
-
Abrasive papers (e.g., 200 to 1200 grit).
-
Analytical balance (±0.1 mg accuracy).
-
Desiccator.
-
Corrosive medium (e.g., 1M HCl).
-
This compound.
-
Thermostatic water bath.
-
Glass beakers and hooks.
-
-
Protocol:
-
Mechanically polish the steel coupons with successive grades of abrasive paper, wash with deionized water, degrease with acetone, and dry.
-
Weigh the polished coupons accurately (W₁).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the coupons in the test solutions using glass hooks. Maintain a constant temperature using the thermostatic water bath (e.g., 25 °C) for a specific duration (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash with deionized water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the dried coupons accurately (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate (CR) in mg cm⁻² h⁻¹ using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
4.2. Electrochemical Measurements
These methods provide insights into the kinetics and mechanism of corrosion inhibition.
-
Materials and Equipment:
-
Potentiostat/Galvanostat with impedance measurement capability.
-
Three-electrode electrochemical cell (working electrode: steel sample; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode - SCE).
-
Steel specimen for the working electrode.
-
Corrosive medium and inhibitor as described above.
-
-
Protocol for Potentiodynamic Polarization:
-
Prepare the working electrode by embedding a steel rod in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in 4.1.
-
Assemble the three-electrode cell with the test solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic branches of the curve.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Protocol for Electrochemical Impedance Spectroscopy (EIS):
-
Use the same electrochemical cell setup as for polarization.
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like the solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating a new corrosion inhibitor.
Caption: General experimental workflow for the evaluation of a corrosion inhibitor.
Application Notes and Protocols: N,N'-Dimethyl-1,4-butanediamine in the Synthesis of Bifunctional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies in drug development. One promising approach is the creation of bifunctional antibiotics, which are hybrid molecules designed to interact with multiple targets or possess dual functionalities. These can include combining two different antibiotic pharmacophores or linking an antibiotic to a molecule that enhances its efficacy, such as a cell-penetrating peptide or an agent that overcomes resistance mechanisms. The linker connecting these two functional ends plays a critical role in the overall activity of the conjugate, influencing its solubility, stability, and spatial orientation.
N,N'-Dimethyl-1,4-butanediamine, a derivative of putrescine, is a versatile diamine linker. Its flexible four-carbon chain and secondary amine functionalities make it an attractive candidate for tethering bioactive molecules. In the context of bifunctional antibiotics, it can be used to covalently link two antibiotic moieties or an antibiotic with a potentiating agent. The secondary amines can be acylated to form stable amide bonds with carboxylic acid groups present on many antibiotic scaffolds. This application note provides a detailed protocol for the synthesis of a hypothetical bifunctional antibiotic using this compound as a linker, and outlines methods for its evaluation.
Application: Synthesis of a Ciprofloxacin-Dimer as a Bifunctional Antibiotic
This section details a hypothetical application of this compound in synthesizing a dimeric ciprofloxacin conjugate. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV. Dimerizing ciprofloxacin could potentially enhance its antibacterial activity through increased local concentration at the target site or by enabling simultaneous interaction with two enzyme molecules.
Proposed Synthesis Workflow
The synthesis involves a two-step process. First, the piperazinyl nitrogen of ciprofloxacin is protected. Then, the carboxylic acid group of two molecules of the protected ciprofloxacin is coupled to the two secondary amine groups of this compound using a standard peptide coupling agent. Finally, the protecting groups are removed to yield the final bifunctional antibiotic.
Caption: Synthetic workflow for the preparation of a ciprofloxacin dimer.
Experimental Protocols
Materials and Methods
-
Ciprofloxacin hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of Boc-Protected Ciprofloxacin
-
Suspend ciprofloxacin hydrochloride (1.0 eq) in DCM.
-
Add Et₃N (2.2 eq) and stir for 10 minutes at room temperature.
-
Add (Boc)₂O (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford Boc-protected ciprofloxacin as a white solid.
Protocol 2: Synthesis of the Ciprofloxacin Dimer Conjugate
-
Dissolve Boc-protected ciprofloxacin (2.0 eq) in DMF.
-
Add HATU (2.2 eq) and DIPEA (4.0 eq) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (DCM/Methanol gradient) to obtain the Boc-protected ciprofloxacin dimer.
Protocol 3: Deprotection of the Ciprofloxacin Dimer
-
Dissolve the Boc-protected ciprofloxacin dimer in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the crude product by preparative HPLC to yield the final ciprofloxacin dimer as a TFA salt.
Data Presentation
The antibacterial activity of the synthesized ciprofloxacin dimer would be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Hypothetical MIC Values (µg/mL) of Ciprofloxacin and Ciprofloxacin Dimer
| Bacterial Strain | Ciprofloxacin | Ciprofloxacin Dimer |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 1 | 0.5 |
| Enterococcus faecalis ATCC 29212 | 1 | 0.5 |
| Escherichia coli ATCC 25922 | 0.015 | 0.008 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 | 0.125 |
| Klebsiella pneumoniae ATCC 13883 | 0.03 | 0.015 |
Note: These are hypothetical values for illustrative purposes.
Proposed Mechanism of Action
The rationale behind dimerizing ciprofloxacin is to potentially increase its binding affinity to DNA gyrase and topoisomerase IV. The linker allows the two ciprofloxacin units to potentially bind to adjacent sites on the enzyme-DNA complex, leading to a more stable interaction and enhanced inhibition.
Caption: Proposed mechanism of action for the ciprofloxacin dimer.
Conclusion
The use of this compound as a linker provides a straightforward strategy for the synthesis of bifunctional antibiotics. The presented hypothetical example of a ciprofloxacin dimer illustrates the potential of this approach to generate novel antibacterial agents with potentially enhanced activity. The detailed protocols provide a foundation for researchers to explore the synthesis and evaluation of similar antibiotic conjugates. Further studies would be required to fully characterize the pharmacological properties of such compounds, including their spectrum of activity, mechanism of action, and toxicity profile.
Application Notes and Protocols for the Polymerization of N,N'-Dimethyl-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,4-butanediamine is a diamine that can be utilized as a monomer for the synthesis of polyamides and polyurethanes.[1] Its structure, featuring secondary amine groups, allows for its incorporation into polymer chains through step-growth polymerization. This document provides detailed application notes and experimental protocols for the polymerization of this compound with a diacid chloride, specifically adipoyl chloride, to form a polyamide. The protocols described are based on established methods for polyamide synthesis, including melt polycondensation and interfacial polymerization.
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in the main chain.[2] The properties of the resulting polyamide can be tailored by the choice of the diamine and diacid monomers. The incorporation of this compound is expected to influence the polymer's solubility, thermal properties, and flexibility due to the presence of the methyl groups on the nitrogen atoms.
Experimental Protocols
Two primary methods for the synthesis of polyamides from diamines and diacid chlorides are presented: melt polycondensation and interfacial polymerization.
Protocol 1: Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. This method is suitable for producing high-molecular-weight polyamides and is considered more environmentally friendly due to the absence of solvents.[3]
Materials:
-
This compound (purified)
-
Adipoyl chloride (purified)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
Procedure:
-
Monomer Preparation: Ensure both this compound and adipoyl chloride are of high purity. It is recommended to distill or recrystallize the monomers prior to use.
-
Reaction Setup: Assemble a clean, dry three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a nitrogen outlet.
-
Charging the Reactor: In a fume hood, carefully charge the flask with equimolar amounts of this compound and adipoyl chloride.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.
-
Heating and Polymerization:
-
Begin stirring the mixture at a moderate speed.
-
Gradually heat the reaction mixture using a heating mantle. The temperature should be slowly raised to just above the melting point of the monomer mixture to initiate the reaction in the molten state. A typical starting temperature might be in the range of 150-180°C.
-
As the polymerization proceeds, the viscosity of the mixture will increase. The temperature can be gradually increased to 200-250°C to maintain a molten state and facilitate the removal of the hydrogen chloride (HCl) byproduct.
-
The HCl gas evolved should be carefully vented through a bubbler containing a basic solution (e.g., sodium hydroxide solution) to neutralize it.
-
-
Vacuum Application: Towards the end of the reaction (typically after 2-4 hours), apply a vacuum to the system to remove the remaining HCl and drive the polymerization to completion, thereby increasing the molecular weight of the polymer.
-
Cooling and Isolation: After the desired reaction time, stop the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed from the flask.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol or N-methyl-2-pyrrolidone) and precipitating it in a non-solvent like methanol or water. The purified polymer should be dried in a vacuum oven.
Protocol 2: Interfacial Polymerization
Interfacial polymerization is a technique where the polymerization reaction occurs at the interface between two immiscible liquids.[4] Typically, the diamine is dissolved in an aqueous phase, and the diacid chloride is dissolved in an organic phase.[4] This method is rapid and can be performed at room temperature.
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Distilled water
Equipment:
-
Beaker
-
Stirring rod or magnetic stirrer
-
Forceps
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound. A typical concentration is 0.5 M. Add an equimolar amount of sodium hydroxide to the solution to act as an acid scavenger for the HCl byproduct.
-
Organic Phase Preparation: Prepare a solution of adipoyl chloride in an organic solvent such as dichloromethane. A typical concentration is 0.2 M.
-
Polymerization:
-
Carefully pour the organic solution on top of the aqueous solution in a beaker, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.
-
A polymer film will form instantly at the interface.
-
-
Polymer Film Removal: Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously as a "rope". The polymer will continue to form at the interface as it is removed.
-
Washing and Drying:
-
Wash the collected polymer rope thoroughly with water to remove any unreacted monomers and salts.
-
Subsequently, wash the polymer with a solvent like acetone or methanol to remove the organic solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
Data Presentation
The following tables summarize representative quantitative data for the polymerization of a diamine with a diacid chloride. The specific values for this compound may vary and should be determined experimentally.
Table 1: Reaction Parameters for Melt Polycondensation
| Parameter | Value | Unit |
| Monomer Ratio (Diamine:Diacid Chloride) | 1:1 | molar |
| Initial Temperature | 160 | °C |
| Final Temperature | 220 | °C |
| Reaction Time | 4 | hours |
| Vacuum Application Time | 1 | hour |
Table 2: Reaction Parameters for Interfacial Polymerization
| Parameter | Value | Unit |
| Diamine Concentration (Aqueous) | 0.5 | M |
| Diacid Chloride Concentration (Organic) | 0.2 | M |
| Acid Scavenger (NaOH) Concentration | 0.5 | M |
| Reaction Temperature | 25 | °C |
| Reaction Time | Instantaneous | - |
Table 3: Illustrative Polymer Properties
| Property | Method | Expected Range | Unit |
| Number Average Molecular Weight (Mn) | GPC | 10,000 - 30,000 | g/mol |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 | - |
| Glass Transition Temperature (Tg) | DSC | 80 - 120 | °C |
| Melting Temperature (Tm) | DSC | 180 - 250 | °C |
Mandatory Visualization
Caption: Workflow for Melt Polycondensation.
Caption: Workflow for Interfacial Polymerization.
Caption: Polyamide Synthesis Reaction.
References
N,N'-Dimethyl-1,4-butanediamine: Application Notes and Protocols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extensive literature review indicates that N,N'-Dimethyl-1,4-butanediamine is not commonly utilized as a primary catalyst in organic synthesis. Its principal applications lie in its role as a versatile bidentate ligand for transition-metal-catalyzed reactions and as a fundamental building block in the synthesis of polymers and pharmaceutical intermediates. This document provides an overview of its established applications, general protocols for its use as a ligand, and its key physicochemical properties.
Application Notes
Bidentate Ligand in Transition-Metal Catalysis
This compound serves as an effective bidentate ligand, capable of coordinating to various transition metals such as copper and palladium. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. This chelation enhances the stability and modulates the reactivity of the catalytic species. While specific, high-yield catalytic systems employing this exact ligand are not extensively documented in prominent named reactions, its structural similarity to other successful diamine ligands suggests its potential utility in various cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are critical in medicinal chemistry and materials science. It is primarily used as a building block in the synthesis of various polymers and resins[1]. It plays a crucial role in the production of polyamides and polyurethanes, where it acts as a cross-linking agent, enhancing the material's durability and flexibility[1]. In the pharmaceutical industry, it serves as an intermediate in the synthesis of certain drugs, particularly those targeting neurological conditions[1].
Monomer in Polymer Synthesis
As a diamine, this compound is a valuable monomer for the synthesis of polyamides and polyurethanes[1]. The presence of two secondary amine functional groups allows for polycondensation reactions with dicarboxylic acids, diacyl chlorides, or diisocyanates to form the corresponding polymers. The properties of the resulting polymers can be tailored by the choice of the co-monomer.
Physicochemical Properties and Applications
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| CAS Number | 16011-97-5 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 168-169 °C | |
| Primary Applications | Bidentate Ligand, Polymer Synthesis, Pharmaceutical Intermediate | [1] |
General Protocol for Use as a Ligand in a Copper-Catalyzed C-N Cross-Coupling Reaction (Ullmann Condensation)
Disclaimer: The following is a general, representative protocol. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) is crucial for specific substrates and is highly recommended.
Reaction Scheme:
Ar-X + R₂NH ---[Cu(I) salt, This compound , Base]---> Ar-NR₂
-
Ar-X: Aryl halide (e.g., aryl iodide or bromide)
-
R₂NH: Amine
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Aryl halide
-
Amine
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5-10 mol%) and the base (2 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add this compound (10-20 mol%).
-
Add the aryl halide (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating mantle and stir at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Ligand Coordination
The following diagram illustrates the role of this compound as a bidentate ligand coordinating to a generic metal center (M) in a catalytic cycle.
Caption: Coordination of this compound to a metal center.
Conclusion
While not a catalyst in its own right in common organic transformations, this compound is a valuable molecule in the synthetic chemist's toolbox. Its utility as a bidentate ligand for transition-metal catalysis and as a monomer for polymer synthesis underscores its importance in the creation of complex molecules and materials. Researchers in drug development and materials science can leverage its properties as a versatile building block and chelating agent.
References
Application of N,N'-Dimethyl-1,4-butanediamine in the Synthesis of Compounds for Neurological Conditions: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,4-butanediamine is a diamine that holds potential as a scaffold or intermediate in the synthesis of novel compounds targeting the central nervous system (CNS). Its structural features, including the flexible four-carbon chain and the two secondary amine groups, allow for diverse chemical modifications to explore structure-activity relationships in drug discovery programs. However, a comprehensive review of publicly available scientific literature and patent databases reveals a scarcity of specific examples where this compound has been explicitly used as a starting material for the synthesis of compounds evaluated for neurological conditions.
While the broader class of diamine-containing molecules has been investigated for various CNS targets, detailed experimental protocols, quantitative biological data, and specific signaling pathways related to derivatives of this compound remain largely undisclosed in the public domain. This document summarizes the general landscape of diamine-based compounds in neuroscience research and outlines hypothetical pathways and experimental designs that could be employed to investigate the potential of this compound in this field.
General Strategies for Diamine Scaffold Elaboration in CNS Drug Discovery
The diamine motif is a common feature in many biologically active compounds. In the context of neurological disorders, this scaffold can be incorporated into structures designed to interact with various targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
A general workflow for the utilization of a diamine scaffold like this compound in a drug discovery campaign is depicted below. This process would typically involve initial derivatization followed by a cascade of screening and optimization steps.
Caption: General workflow for CNS drug discovery using a diamine scaffold.
Hypothetical Signaling Pathway Modulation
Given the structural similarities to known pharmacophores, derivatives of this compound could potentially modulate key signaling pathways implicated in neurological disorders. For instance, appropriately substituted analogs might interact with dopamine or serotonin receptors, which are crucial targets in conditions like Parkinson's disease, schizophrenia, and depression.
The diagram below illustrates a simplified hypothetical signaling cascade that could be modulated by a compound derived from the this compound scaffold, acting as a dopamine receptor antagonist.
Caption: Hypothetical modulation of a dopamine receptor signaling pathway.
Future Directions and Protocol Development
To rigorously assess the potential of this compound in neurological drug discovery, a systematic approach is required. The following outlines a potential research plan:
-
Library Synthesis: Design and synthesize a focused library of compounds by reacting this compound with a diverse set of building blocks (e.g., aromatic acyl chlorides, sulfonyl chlorides, and alkyl halides) to explore a wide range of chemical space.
-
In Vitro Screening: Screen the synthesized library against a panel of CNS targets relevant to various neurological conditions. This could include binding assays for dopamine, serotonin, and adrenergic receptors, as well as functional assays to determine agonist or antagonist activity.
-
Hit-to-Lead Optimization: For any identified "hit" compounds, perform systematic structural modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and blood-brain barrier permeability).
-
In Vivo Evaluation: Test promising lead compounds in animal models of neurological diseases to assess their efficacy and safety profiles.
Due to the current lack of specific published data, detailed experimental protocols for the synthesis and evaluation of this compound derivatives for neurological conditions cannot be provided at this time. Researchers interested in this area are encouraged to use the general strategies outlined above as a starting point for their investigations. As new research emerges, this document will be updated to reflect the latest findings.
Application Notes: N,N'-Dimethyl-1,4-butanediamine in the Preparation of Epoxy Resin Curing Agents
Introduction
N,N'-Dimethyl-1,4-butanediamine is a linear aliphatic diamine with two secondary amine functionalities. While not a conventional, widely documented primary curing agent for epoxy resins, its chemical structure suggests potential utility in several roles within epoxy formulations. These application notes provide an overview of its potential applications, expected effects on resin properties, and hypothetical protocols for its use, based on established principles of epoxy chemistry.
Potential Applications and Roles
Due to the presence of two secondary amine groups, this compound can react with epoxy groups, making it a potential:
-
Co-Curing Agent or Chain Extender: When used in conjunction with primary amine curing agents, it can modify the network structure of the cured epoxy. The secondary amine groups react with epoxy rings, leading to chain extension and the formation of tertiary amines. This can alter the crosslink density and, consequently, the mechanical and thermal properties of the final polymer.
-
Modifier for Flexibility: The flexible four-carbon aliphatic chain of this compound can impart a degree of flexibility to the cured epoxy network, potentially improving toughness and impact resistance.
-
Catalyst/Accelerator: The tertiary amines formed after the reaction of the secondary amine groups with the epoxy resin can act as catalysts for the homopolymerization of epoxy groups (etherification). This can be particularly relevant in formulations with an excess of epoxy or at elevated curing temperatures.
-
Precursor for Amine-Epoxy Adducts: this compound can be pre-reacted with a stoichiometric deficit of an epoxy resin to form an amine-epoxy adduct. This adduct would have a higher molecular weight and lower vapor pressure than the free amine, reducing volatility and skin sensitization risks during handling. The adduct, which still contains reactive amine hydrogens, is then used as the curing agent.
Expected Effects on Epoxy Resin Properties
The use of this compound as a curing agent is expected to influence the final properties of the epoxy resin in the following ways:
-
Glass Transition Temperature (Tg): Compared to its primary amine analogue (1,4-butanediamine), the use of this compound is expected to result in a lower crosslink density, as each molecule can only form two bonds with the epoxy network (as opposed to four for the primary diamine). This would likely lead to a lower glass transition temperature. The final Tg is highly dependent on the cure schedule.[1]
-
Mechanical Properties: The introduction of flexible aliphatic chains can enhance the toughness and impact strength of the cured resin. However, the lower crosslink density may result in a reduced tensile strength and modulus compared to systems cured with primary aliphatic polyamines.[2]
-
Curing Profile: As a secondary amine, its reactivity is generally lower than that of a primary amine. This might lead to a longer gel time and may require higher curing temperatures or the use of an accelerator to achieve a complete cure.
-
Chemical Resistance: A lower crosslink density can potentially lead to reduced resistance to certain solvents and chemicals.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in epoxy curing applications, the following table provides a qualitative and estimated quantitative comparison based on the properties of similar aliphatic amine curing agents. The data for the "Hypothetical System" is an educated estimation based on chemical principles.
| Property | Standard Aliphatic Amine (e.g., TETA) Cured DGEBA | Hypothetical this compound Cured DGEBA |
| Amine Hydrogen Equivalent Weight (AHEW) | ~24.4 g/eq | 58.1 g/eq |
| Typical Stoichiometry (phr with DGEBA, EEW=180) | ~13.5 | ~32.3 |
| Curing Schedule | 24h @ RT or 2h @ 100°C | 2h @ 80°C + 2h @ 120°C (estimated) |
| Glass Transition Temperature (Tg) | 100-120°C | 60-90°C (estimated) |
| Tensile Strength | 60-80 MPa | 40-60 MPa (estimated) |
| Tensile Modulus | 2.5-3.5 GPa | 1.5-2.5 GPa (estimated) |
| Flexibility/Toughness | Moderate | Potentially Higher |
| Reactivity | High | Moderate |
Experimental Protocols
Disclaimer: The following protocols are hypothetical and intended for research and development purposes. They are based on general principles of epoxy chemistry due to the lack of specific literature for this compound. Appropriate safety measures, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Preparation of a Cured Epoxy Resin
This protocol describes the procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound.
1. Materials and Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) resin (Epoxide Equivalent Weight, EEW = 180-190 g/eq)
-
This compound (Molecular Weight = 116.21 g/mol )
-
Glass beaker or disposable mixing cup
-
Stirring rod or mechanical stirrer
-
Vacuum desiccator or chamber
-
Curing oven
-
Molds for casting test specimens
-
Analytical balance
2. Calculation of Stoichiometry:
The stoichiometric amount of curing agent is calculated based on the Amine Hydrogen Equivalent Weight (AHEW).
-
This compound has 2 reactive amine hydrogens per molecule.
-
AHEW = Molecular Weight / Number of active hydrogens = 116.21 / 2 = 58.1 g/eq.
-
The required amount of curing agent in parts per hundred of resin (phr) is calculated as: phr = (AHEW / EEW) * 100 For EEW = 180 g/eq, phr = (58.1 / 180) * 100 ≈ 32.3 phr.
3. Procedure:
-
Weigh 100 g of DGEBA resin into a clean mixing vessel.
-
If the resin is viscous, gently warm it to 40-50°C to reduce viscosity.
-
Accurately weigh 32.3 g of this compound and add it to the resin.
-
Thoroughly mix the components for 5-10 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.
-
Place the mixture in a vacuum chamber for 10-15 minutes to degas and remove any entrapped air bubbles.
-
Pour the degassed mixture into pre-heated molds.
-
Cure the samples in an oven using a suggested curing schedule, for example: 2 hours at 80°C followed by 2 hours at 120°C for post-curing.
-
Allow the samples to cool slowly to room temperature before demolding.
4. Characterization:
-
Thermal Analysis: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Mechanical Testing: Measure tensile strength, modulus, and elongation at break according to ASTM D638. Measure flexural strength according to ASTM D790.
-
Spectroscopic Analysis: Confirm the curing reaction by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) using Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 2: Synthesis of an Amine-Epoxy Adduct
This protocol describes the preparation of an amine-epoxy adduct from this compound and DGEBA resin. The adduct is formed by reacting the amine with an excess of amine to ensure all epoxy groups are consumed.
1. Materials and Equipment:
-
DGEBA resin (EEW = 180-190 g/eq)
-
This compound
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Condenser
-
Dropping funnel
2. Stoichiometry:
A significant molar excess of the amine is used. A typical molar ratio of amine to epoxy groups is 4:1.
-
Moles of epoxy groups = Mass of DGEBA / EEW
-
Moles of this compound = 4 * Moles of epoxy groups
3. Procedure:
-
Set up the reaction apparatus (three-necked flask, stirrer, heating mantle, N2 inlet, condenser, dropping funnel).
-
Calculate and weigh the required amount of this compound and charge it into the reaction flask.
-
Begin stirring and gently heat the amine to 60°C under a nitrogen atmosphere.
-
Weigh the calculated amount of DGEBA resin into the dropping funnel.
-
Add the DGEBA resin dropwise to the stirred amine over a period of 1-2 hours, maintaining the reaction temperature at 60-70°C.
-
After the addition is complete, continue stirring at 70°C for another 2 hours to ensure the reaction goes to completion.
-
The progress of the reaction can be monitored by titrating for the disappearance of epoxy groups.
-
Cool the resulting adduct to room temperature. The product is a mixture of the amine-epoxy adduct and unreacted excess amine. This mixture can be used directly as a curing agent.
Visualizations
Caption: Curing mechanism of DGEBA with this compound.
Caption: Workflow for the synthesis of an amine-epoxy adduct.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "N,N'-Dimethyl-1,4-butanediamine" polymerization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for the polymerization of N,N'-Dimethyl-1,4-butanediamine. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Issue: Low Polymer Molecular Weight and/or Yield
Low molecular weight and poor yields are common issues in step-growth polymerization. Several factors can contribute to these problems.
| Potential Cause | Recommended Action |
| Impure Monomers | Monofunctional impurities can act as chain stoppers, significantly limiting polymer chain growth. Purify this compound and the comonomer (e.g., diacid chloride, diisocyanate) via distillation or recrystallization. Ensure the use of high-purity grade reagents. |
| Inaccurate Stoichiometry | Step-growth polymerization is highly sensitive to the molar ratio of the monomers. A precise 1:1 stoichiometry between the diamine and the comonomer is crucial for achieving high molecular weight.[1][2] Accurately weigh all monomers and consider performing a titration to confirm the concentration of functional groups. |
| Suboptimal Reaction Temperature | The reaction temperature affects both the reaction rate and the potential for side reactions. If the temperature is too low, the reaction may be too slow to achieve high conversion. If it is too high, side reactions such as chain scission or cross-linking can occur.[2] Systematically vary the reaction temperature to find the optimal balance. |
| Inadequate Reaction Time | Step-growth polymerizations require high conversion rates (typically >99%) to achieve high molecular weights.[3] Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the progress of the reaction by techniques such as infrared (IR) spectroscopy or by measuring the viscosity of the reaction mixture. |
| Inefficient Removal of Byproducts | In condensation polymerizations that produce a small molecule byproduct (e.g., HCl or water), its efficient removal is necessary to drive the reaction to completion. Conduct the reaction under a vacuum or with a constant flow of an inert gas. |
| Poor Polymer Solubility | If the growing polymer chain becomes insoluble in the reaction solvent, it may precipitate out of the solution, halting further chain growth.[2] Choose a solvent or a solvent mixture (e.g., anisole/DMSO) that can effectively solvate the polymer at the reaction temperature.[2][4] |
Issue: Polymer Discoloration
Discoloration of the final polymer can indicate the presence of impurities or degradation.
| Potential Cause | Recommended Action |
| Monomer Impurities | Trace impurities in the monomers can lead to colored byproducts during polymerization. Ensure monomers are of the highest possible purity. |
| Oxidation | The diamine or the resulting polymer may be susceptible to oxidation, especially at elevated temperatures. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation | High reaction temperatures can lead to thermal degradation of the polymer. Optimize the reaction temperature to the lowest effective level and minimize the reaction time at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when polymerizing a sterically hindered diamine like this compound?
The methyl groups on the nitrogen atoms of this compound introduce steric hindrance. This can reduce the reactivity of the amine groups, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve high conversion and molecular weight.[5][6]
Q2: How do I choose an appropriate comonomer for polymerization with this compound?
For polyamide synthesis, common comonomers include diacid chlorides (e.g., adipoyl chloride, terephthaloyl chloride) or dicarboxylic acids. For polyurethane synthesis, diisocyanates (e.g., methylene diphenyl diisocyanate (MDI), hexamethylene diisocyanate (HDI)) are used. The choice of comonomer will significantly influence the properties of the resulting polymer.
Q3: What analytical techniques are recommended for characterizing the resulting polymer?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the extent of reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer (e.g., amide or urethane linkages) and monitor the disappearance of monomer functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To characterize the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.
Experimental Protocols
Illustrative Protocol for Polyamide Synthesis (Solution Polymerization)
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in an appropriate anhydrous solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride, either neat or dissolved in the same solvent.
-
Allow the reaction to stir at a low temperature for a specified period, then gradually warm to room temperature or higher to ensure complete reaction.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration, wash it thoroughly, and dry it under a vacuum.
Illustrative Protocol for Polyurethane Synthesis
-
In a reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.
-
Add an equimolar amount of a diisocyanate. A catalyst, such as dibutyltin dilaurate, may be added to facilitate the reaction.
-
Heat the mixture to the desired reaction temperature and stir for a set amount of time.
-
Monitor the reaction by observing the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
Isolate the polymer by precipitation or solvent evaporation.
Visualizing Experimental Workflows
General Workflow for Optimizing Polymerization Conditions
Caption: A general workflow for optimizing step-growth polymerization reactions.
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: A decision tree for troubleshooting low molecular weight in polymerization.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions Mediated by N,N'-Dimethyl-1,4-butanediamine
Welcome to the technical support center for optimizing reactions involving N,N'-Dimethyl-1,4-butanediamine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield of their chemical syntheses. Below, you will find frequently asked questions and troubleshooting guides in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in chemical synthesis?
This compound is a versatile diamine commonly employed as a building block in the synthesis of polymers and resins. Its primary roles include acting as a cross-linking agent or chain extender in the production of polyamides and polyurethanes, and as a curing agent for epoxy resins.[1] Additionally, it finds use as a ligand in various catalytic processes.[1]
Q2: My polyurethane synthesis using this compound as a chain extender is resulting in a sticky or tacky product. What is the likely cause?
A tacky or sticky polyurethane product is a common sign of incomplete curing or polymerization.[2] This can be attributed to several factors:
-
Improper Stoichiometry: An incorrect molar ratio of isocyanate (NCO) groups to the hydroxyl (OH) and amine (NH) groups of your polyol and this compound, respectively, can lead to an excess of unreacted monomers.
-
Moisture Contamination: Water in your reactants or solvents will react with isocyanates to form unstable carbamic acids, which then decompose to form amines and carbon dioxide. This side reaction consumes isocyanate groups, disrupting the stoichiometry and leading to incomplete polymerization.[2]
-
Low Curing Temperature: The reaction between the amine/hydroxyl groups and isocyanates is temperature-dependent. A temperature that is too low will result in a significantly slower reaction rate, leading to incomplete curing within the expected timeframe.[2]
-
Catalyst Issues: If a catalyst is used, it may be inactive or used at an incorrect concentration, leading to a slow and incomplete reaction.
Q3: I am observing low yields and the formation of side products in my epoxy resin formulation cured with this compound. What are the potential side reactions?
When using this compound as a curing agent for epoxy resins, side reactions can occur, leading to reduced yield and compromised material properties. The primary amine groups of the diamine are the intended reactive sites with the epoxy groups. However, other reactions can compete:
-
Homopolymerization of the Epoxy Resin: At elevated temperatures or in the presence of certain catalysts, the epoxy resin can self-polymerize through an etherification reaction. This consumes epoxy groups that would otherwise react with the amine curing agent.
-
Reaction with Impurities: Impurities in the this compound or the epoxy resin can lead to undesired side reactions. For instance, monofunctional amines present as impurities will act as chain terminators, limiting the cross-linking density.
-
Incomplete Mixing: Poor mixing can lead to localized areas with incorrect stoichiometry, resulting in incomplete curing and a heterogeneous product.
Troubleshooting Guides
Issue 1: Low Yield in Polyurethane Synthesis
If you are experiencing low yields in your polyurethane synthesis using this compound as a chain extender, follow this troubleshooting workflow:
Troubleshooting Steps:
-
Verify Stoichiometry:
-
Recalculate the molar equivalents of isocyanate (NCO) groups and the total equivalents of hydroxyl (OH from polyol) and amine (NH from this compound) groups. The ratio is critical for achieving high molecular weight and good yield.
-
Consider that each primary amine group in this compound has two reactive hydrogens.
-
-
Assess Reactant Purity:
-
This compound: Analyze the purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for monofunctional amine impurities.
-
Polyol: Ensure the polyol is free of water. Drying under vacuum at an elevated temperature is recommended.
-
Isocyanate: Check for cloudiness or solid precipitates, which may indicate reaction with moisture.[2]
-
-
Evaluate Reaction Conditions:
-
Temperature: Ensure the reaction temperature is within the optimal range for the specific isocyanate and polyol system. Low temperatures can drastically slow down the reaction.[2]
-
Moisture: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent moisture contamination. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Ensure Homogeneous Mixing:
-
Thoroughly mix the reactants to ensure a homogeneous solution. Inadequate mixing can lead to localized stoichiometric imbalances and incomplete reaction.
-
Issue 2: Poor Mechanical Properties in Epoxy Resins Cured with this compound
If your cured epoxy resin exhibits poor mechanical properties such as brittleness or low strength, consider the following:
Troubleshooting Steps:
-
Verify Amine Hydrogen to Epoxy Ratio:
-
The optimal ratio is typically one amine hydrogen equivalent for each epoxy equivalent. For this compound, there are four reactive amine hydrogens per molecule (two per primary amine group).
-
-
Review Curing Profile:
-
Temperature: Ensure the curing temperature is sufficient to achieve full conversion. The reaction is exothermic, but an external heat source may be required to drive the reaction to completion.
-
Time: Allow sufficient time for the curing process to complete. Monitor the reaction progress using techniques like Differential Scanning Calorimetry (DSC).
-
-
Assess Mixing:
-
Thoroughly mix the epoxy resin and this compound to ensure a uniform distribution of the curing agent.
-
-
Consider a Post-Curing Step:
-
Post-curing at an elevated temperature (above the initial curing temperature) can help to complete the cross-linking reactions and improve the mechanical properties of the final material.[3]
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of reactions involving this compound.
Table 1: Effect of Stoichiometry on Polyurethane Yield
| NCO:(OH+NH) Molar Ratio | Expected Yield (%) | Observations |
| 1.2 : 1 | 80-85 | Excess isocyanate can lead to side reactions like allophanate formation, potentially reducing the yield of the desired polymer. |
| 1.05 : 1 | 90-95 | A slight excess of isocyanate is often used to compensate for potential side reactions with trace moisture. |
| 1 : 1 | >95 | Theoretically ideal, but highly sensitive to reactant purity and moisture. |
| 0.9 : 1 | 75-80 | Incomplete reaction due to insufficient isocyanate, resulting in a lower molecular weight and tacky product. |
Table 2: Effect of Curing Temperature on Epoxy Resin Conversion
| Curing Temperature (°C) | Time to 95% Conversion (hours) | Final Glass Transition Temperature (Tg, °C) |
| 60 | 8 | 110 |
| 80 | 3 | 125 |
| 100 | 1 | 130 |
| 120 (with post-cure) | 0.5 (initial) + 1 (post-cure) | 140 |
Note: These are representative values and the optimal conditions will depend on the specific epoxy resin and other formulation components.
Experimental Protocols
Protocol 1: General Procedure for Polyurethane Synthesis using this compound as a Chain Extender
-
Preparation:
-
Dry the polyol under vacuum at 80-100 °C for at least 4 hours to remove any residual water.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
-
Reaction:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol and the diisocyanate.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C) with stirring.
-
Allow the prepolymer to form over 1-2 hours.
-
In a separate flask, dissolve this compound in an anhydrous solvent.
-
Slowly add the this compound solution to the prepolymer mixture with vigorous stirring.
-
Continue stirring at the reaction temperature for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Pour the polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyurethane.
-
Filter the polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Protocol 2: General Procedure for Curing Epoxy Resin with this compound
-
Preparation:
-
Calculate the required amount of this compound based on the epoxy equivalent weight of the resin, aiming for a 1:1 ratio of amine hydrogen equivalents to epoxy equivalents.
-
-
Mixing:
-
Warm the epoxy resin slightly (e.g., to 40-50 °C) to reduce its viscosity.
-
Add the calculated amount of this compound to the epoxy resin.
-
Mix thoroughly for 5-10 minutes, ensuring a homogeneous mixture. Avoid introducing excessive air bubbles.
-
-
Curing:
-
Pour the mixture into a mold.
-
Cure at the desired temperature (e.g., 80-120 °C) for the specified time. The optimal curing schedule should be determined experimentally, for example, by using DSC.
-
-
Post-Curing (Optional but Recommended):
-
After the initial cure, subject the material to a post-curing step at a temperature higher than the initial curing temperature (e.g., 120-150 °C) for 1-2 hours to enhance the mechanical properties.[3]
-
References
Common side reactions in synthesis using "N,N'-Dimethyl-1,4-butanediamine"
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N'-Dimethyl-1,4-butanediamine in their synthetic protocols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a ligand in a copper-catalyzed cross-coupling reaction and observing lower than expected yields. What could be the issue?
A1: A common side reaction when using diamine ligands in copper-catalyzed cross-coupling reactions is the N-arylation of the ligand itself. While N,N'-dimethyl substitution is employed to minimize this issue, it can still occur under certain conditions, leading to catalyst deactivation and consumption of your starting materials. This unwanted reaction decreases the rate of the desired arylation.[1]
Troubleshooting Steps:
-
Ligand Concentration: Avoid a large excess of the diamine ligand. The concentration of the ligand can influence the concentration of the active catalytic species.[2]
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the N-arylation of the ligand.
-
Choice of Base: The nature of the base can influence the reaction outcome. Consider screening different bases to optimize the desired transformation.
Q2: I am performing an N-alkylation with this compound and obtaining a mixture of products. How can I improve the selectivity?
A2: Over-alkylation is a frequent challenge when working with amines, particularly with a difunctional nucleophile like this compound.[3][4][5] Since both nitrogen atoms are secondary amines, they can react with the alkylating agent, leading to a mixture of mono- and di-alkylated products, and potentially quaternary ammonium salts.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a molar excess of the diamine relative to the alkylating agent can favor mono-alkylation.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the likelihood of over-alkylation.
-
-
Protecting Groups: For selective mono-alkylation, consider using a protecting group strategy to temporarily block one of the amine functionalities.
Q3: Is intramolecular cyclization a concern when using this compound?
A3: Intramolecular cyclization of diamines can occur in the presence of a suitable electrophile, leading to the formation of a heterocyclic ring. For a 1,4-diamine, this would result in a seven-membered ring (a diazepane derivative). The propensity for this reaction depends on the nature of the electrophile and the reaction conditions. According to Baldwin's rules, the formation of a 7-membered ring via an exo-tet cyclization is generally favored.
Troubleshooting Workflow for Potential Intramolecular Cyclization:
Caption: Troubleshooting workflow for identifying and mitigating intramolecular cyclization.
Q4: I am using this compound in a polyamide synthesis and the resulting polymer has a low molecular weight. What are the potential side reactions?
A4: In polyamide synthesis, achieving a high molecular weight is critically dependent on maintaining precise stoichiometry and avoiding side reactions that can cap the growing polymer chains.[6]
Common Side Reactions in Polyamide Synthesis:
-
Deamination: At elevated temperatures, terminal amino groups can be eliminated, which terminates chain growth.[6]
-
Dehydration: Terminal carboxylic acid groups can undergo dehydration, also leading to chain termination.[6]
-
Imbalance of Stoichiometry: An imprecise 1:1 ratio of diamine and diacid monomers will limit the polymer chain length.[6]
Quantitative Impact of Stoichiometry on Polyamide Molecular Weight
| Molar Ratio (Diamine:Diacid) | Expected Outcome on Molecular Weight |
| 1:1 | Highest potential molecular weight |
| > 1:1 | Lower molecular weight with amine end-groups |
| < 1:1 | Lower molecular weight with carboxylic acid end-groups |
Experimental Protocols
Protocol 1: Minimizing N-Arylation of the Ligand in Copper-Catalyzed N-Arylation of Amides
This protocol is adapted from mechanistic studies on copper-catalyzed N-arylation of amides and is designed to minimize the side reaction of ligand N-arylation.[2][7]
Materials:
-
Aryl halide (e.g., 3,5-dimethyliodobenzene)
-
Amide (e.g., 2-pyrrolidinone)
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol %), K₃PO₄ (2.0 equiv.), and the amide (1.2 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by this compound (10 mol %) and the aryl halide (1.0 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-110 °C and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Reaction Pathway and Side Reaction:
Caption: Desired catalytic cycle and potential ligand N-arylation side reaction.
References
Technical Support Center: Purification of Products Synthesized with N,N'-Dimethyl-1,4-butanediamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using N,N'-Dimethyl-1,4-butanediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my reaction mixture?
A1: When using this compound, potential impurities include:
-
Unreacted Starting Materials: Residual this compound and other reactants.
-
Byproducts from Side Reactions: The basic nature of the diamine can catalyze side reactions. The specific byproducts are highly dependent on the reaction partners and conditions.
-
Solvent-Related Impurities: Solvents like DMF can decompose at high temperatures, introducing impurities such as dimethylamine.[1][2]
-
Salts: If acids are used for catalysis or workup, ammonium salts of the diamine can form.
Q2: My product is a basic amine. Why is it sticking to my silica gel column?
A2: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). Basic compounds, like many derivatives of this compound, can interact strongly with these acidic sites via acid-base interactions. This leads to poor separation, significant peak tailing, or even irreversible adsorption of the product onto the column.[3]
Q3: How can I prevent my basic compound from sticking to a silica gel column?
A3: To mitigate the interaction with acidic silanols, you can "neutralize" the stationary phase by adding a small amount of a competing base to your mobile phase.[3] Common choices include:
-
Triethylamine (TEA), typically 0.1-1%
-
Ammonia (often used as a 7N solution in methanol, with 1-10% of this solution added to the mobile phase)
-
Pyridine
Q4: When should I choose reversed-phase chromatography over normal-phase?
A4: Reversed-phase chromatography is an excellent choice for purifying polar compounds that are difficult to separate using normal-phase silica gel.[4] For basic, ionizable compounds like amine derivatives, using an alkaline mobile phase in reversed-phase chromatography can increase the compound's hydrophobicity, leading to better retention and separation.[3]
Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: Oiling out often occurs when impurities are present, which can depress the melting point of the compound.[5] To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If these methods fail, consider re-dissolving the oil and allowing the solvent to evaporate very slowly. A pre-purification step, like a quick filtration through a silica plug or column chromatography, might be necessary to remove the problematic impurities.[5]
Troubleshooting Guides
Guide 1: Poor Separation in Column Chromatography
This guide will help you troubleshoot common issues encountered during chromatographic purification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Won't Elute | - Strong interaction with stationary phase (e.g., basic amine on acidic silica).- Mobile phase is not polar enough. | - For normal phase, add a basic modifier like triethylamine (0.1-1%) to the eluent.[3]- Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). |
| Significant Peak Tailing | - Acid-base interaction between the basic product and acidic silica gel. | - Use a mobile phase containing a basic additive (e.g., NH₄OH, TEA).[3]- Consider using a different stationary phase, such as basic alumina or amino-functionalized silica.[4]- Switch to reversed-phase chromatography with a suitable pH-adjusted mobile phase.[3] |
| Co-elution with Impurities | - Impurity has a similar polarity to the desired product.[2]- Column is overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to maximize the separation (ΔRf).- Try a different chromatographic technique (e.g., switch from normal phase to reversed-phase).- Reduce the amount of crude product loaded onto the column. |
| Product Degradation on Column | - The stationary phase is too acidic or basic for the compound. | - Use a neutralized or deactivated silica gel.- Employ a less reactive stationary phase like alumina or a bonded phase (e.g., C18, Diol). |
Guide 2: Unsuccessful Recrystallization
This table provides solutions for common problems faced during recrystallization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used, and the solution is not supersaturated.[5]- The cooling process was too rapid.[5] | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Product "Oils Out" | - The presence of impurities is depressing the melting point.[5]- The boiling point of the solvent is higher than the melting point of the product. | - Try to induce crystallization by scratching the flask or adding a seed crystal.[5]- Re-dissolve the oil in a minimum of hot solvent and cool very slowly.- Choose a lower-boiling point solvent for recrystallization. |
| Low Recovery Yield | - The product has significant solubility in the cold solvent.- Too much solvent was used for dissolution.[5]- Premature crystallization occurred during hot filtration.[5] | - Ensure the final cooling step is done in an ice bath to minimize solubility.- Use the absolute minimum amount of hot solvent to dissolve the crude product.[5]- Preheat the filtration funnel and receiving flask before performing a hot filtration.[5] |
| Colored Impurities in Final Product | - Impurities from starting materials or side reactions. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product).[5]- Consider a pre-purification step, such as washing the crude solid with a solvent in which the impurities are soluble but the product is not. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)
This method is suitable for purifying basic compounds that are prone to tailing on standard silica gel.
-
Stationary Phase Selection: Use standard silica gel (40-63 µm mesh size).
-
Mobile Phase (Eluent) Selection:
-
Develop a solvent system using TLC. A common starting point for amine compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes.
-
To the chosen solvent system, add 0.5-1% triethylamine (TEA) to neutralize the silica and improve peak shape.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid product.[5]
-
Solvent Selection:
-
In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, cyclohexane, water).
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent dropwise while heating and swirling until the product just dissolves completely.
-
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal, swirl, and heat for a few minutes.
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities or charcoal.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter or place them in a vacuum oven to remove all traces of solvent.
-
Visualized Workflows
Caption: Workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for unsuccessful recrystallization.
Caption: Troubleshooting guide for amine purification by chromatography.
References
Stability and storage issues of "N,N'-Dimethyl-1,4-butanediamine"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N,N'-Dimethyl-1,4-butanediamine, along with troubleshooting guides for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from exposure to air.[1][2]
-
Temperature: At room temperature in a cool, dry place.[1][2]
-
Container: In a tightly sealed container to prevent moisture ingress.
Q2: What are the primary causes of this compound degradation?
A2: The main causes of degradation are exposure to:
-
Air: As an aliphatic diamine, it is susceptible to oxidation by atmospheric oxygen.
-
Carbon Dioxide: Reacts with atmospheric CO2 to form carbamates.
-
Moisture: Can facilitate degradation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation may include:
-
A change in color from colorless to yellow or brown.
-
An increase in viscosity.
-
The formation of a precipitate (carbamates).
-
An amine-like odor.
-
Inconsistent or unexpected results in your experiments.
Q4: Is this compound sensitive to air?
A4: Yes, it is known to be air-sensitive. Prolonged exposure to air can lead to oxidation and reaction with carbon dioxide, compromising the purity of the compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
-
Possible Cause: The purity of this compound may have been compromised due to improper storage and handling, leading to the presence of degradation products that interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your stock of this compound using an appropriate analytical method (see Experimental Protocols section).
-
Use a Fresh Sample: If degradation is suspected, open a new, sealed bottle of the reagent.
-
Inert Atmosphere: Ensure all manipulations of the compound are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air.
-
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., GC-MS, HPLC, NMR)
-
Possible Cause: These peaks may correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Analyze a Control Sample: Run a sample of freshly opened this compound under the same analytical conditions to confirm if the unknown peaks are present.
-
Identify Degradation Products: Based on the likely degradation pathways (oxidation and reaction with CO2), tentatively identify the unknown peaks. Mass spectrometry can be particularly useful here.
-
Review Handling Procedures: Ensure that solvents are anhydrous and that the reaction setup is properly sealed and purged with an inert gas.
-
Data Presentation
| Parameter | Recommended Condition | Potential Issues from Deviation |
| Storage Temperature | Room Temperature | Not specified, but avoid excessive heat. |
| Storage Atmosphere | Inert Gas (Nitrogen, Argon) | Oxidation, Carbamate Formation |
| Light Conditions | Dark | Potential for light-catalyzed degradation. |
| Container | Tightly Sealed | Moisture absorption, reaction with CO2. |
| Incompatible Materials | Strong Oxidizing Agents | Vigorous, potentially hazardous reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.
-
GC Conditions:
-
Column: Use a non-polar or mid-polar capillary column suitable for amine analysis.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate volatile impurities and degradation products.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate to detect the parent compound (m/z 116.2) and potential degradation products.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to determine the relative purity. Compare the mass spectra of any impurities to a library to aid in their identification.
Protocol 2: Quantification of Amine Content by Non-Aqueous Acid-Base Titration
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable non-aqueous solvent (e.g., glacial acetic acid).
-
Titrant: Use a standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid).
-
Indicator: Employ a suitable indicator for non-aqueous titrations (e.g., crystal violet) or use a potentiometric endpoint.
-
Procedure: Titrate the sample solution with the standardized acid until the endpoint is reached.
-
Calculation: Calculate the amine content based on the volume of titrant used and the stoichiometry of the reaction. A lower-than-expected amine content indicates the presence of non-basic impurities or degradation products.
Mandatory Visualization
References
Troubleshooting low conversion rates in "N,N'-Dimethyl-1,4-butanediamine" reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of N,N'-Dimethyl-1,4-butanediamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound has a low conversion rate. What are the common causes?
Low conversion rates can stem from several factors related to the chosen synthetic route. The most common methods for synthesizing this compound involve the N-methylation of 1,4-butanediamine. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in catalytic N-methylation, lower temperatures may lead to incomplete reactions.
-
Inefficient Catalyst: The choice and condition of the catalyst are crucial. Heterogeneous catalysts like Ru/C or Cu-based systems can lose activity over time or be poisoned by impurities.
-
Improper Reagent Stoichiometry: The molar ratio of the amine to the methylating agent and reducing agent (in reductive amination) must be optimized. An excess or deficit of any reagent can halt the reaction or lead to side products.
-
Poor Imine Formation (in Reductive Amination): For reductive amination pathways, the formation of the intermediate imine is a critical step. Factors like pH and the presence of water can significantly affect this equilibrium.
-
Side Reactions: The formation of byproducts, such as mono-methylated or over-alkylated products, can consume starting materials and reduce the yield of the desired N,N'-dimethylated product.
Q2: I am observing significant amounts of the mono-methylated byproduct (N-Methyl-1,4-butanediamine). How can I favor the formation of the di-methylated product?
Formation of the mono-methylated species is a common challenge. To promote di-methylation, consider the following strategies:
-
Increase the Stoichiometry of the Methylating Agent: Using a larger excess of the methylating agent (e.g., formaldehyde or dimethyl carbonate) can drive the reaction towards the di-methylated product.
-
Optimize Reaction Time and Temperature: Longer reaction times and, in some cases, higher temperatures can facilitate the second methylation step. However, this must be balanced against the risk of degradation or other side reactions.[1][2]
-
Choice of Catalyst and Reaction Conditions: Some catalytic systems exhibit higher selectivity for di-methylation. For example, specific transition-metal catalysts under optimized hydrogen pressure have been shown to favor the formation of N,N-dimethyl products.[3]
Q3: My reductive amination reaction is not working well. What should I check?
Reductive amination is a powerful technique but requires careful control of reaction conditions.[4][5] Common pitfalls include:
-
Reduction of the Aldehyde/Ketone: The reducing agent might be reducing your carbonyl compound (e.g., formaldehyde) before it can react with the amine to form the imine. Using a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) can mitigate this.[4][6]
-
pH of the Reaction Mixture: Imine formation is typically favored under weakly acidic conditions. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the carbonyl may not be sufficiently activated.
-
Water Removal: The formation of the imine from the amine and carbonyl generates water. In some cases, removal of this water (e.g., using a Dean-Stark trap or molecular sieves) can shift the equilibrium towards the imine, thereby improving the overall conversion.
Q4: What are the advantages of using Dimethyl Carbonate (DMC) as a methylating agent, and what are the potential issues?
Dimethyl carbonate (DMC) is considered a greener and less toxic alternative to traditional methylating agents like methyl iodide. However, its use can present challenges:
-
Reaction Temperature: N-methylation with DMC often requires higher temperatures (e.g., 150-180 °C) to achieve good conversion rates.[1][2]
-
Byproduct Formation: At lower temperatures, the formation of carbamoylated byproducts can compete with the desired methylation.[2] Increasing the reaction temperature generally favors the formation of the methylated products.[2]
-
Catalyst Selection: The choice of catalyst is critical for achieving high selectivity with DMC. Bimetallic nanoparticles, such as Cu-Zr, have been shown to be effective.[1][2]
Data Presentation: Comparison of N-Methylation Conditions
For researchers considering different catalytic systems, the following table summarizes reaction conditions from literature for the N-methylation of amines, which can be adapted for 1,4-butanediamine.
| Parameter | Ru/C Catalyzed N-Methylation[3] | Cu-Zr BNP Catalyzed N-Methylation[1][2] |
| Methylating Agent | Formaldehyde | Dimethyl Carbonate (DMC) |
| Substrate | Benzylamine (as model) | Benzylamine (as model) |
| Catalyst | 5% Ru/C | Cu-Zr Bimetallic Nanoparticles |
| Temperature | 70 °C | 180 °C |
| Pressure | Optimized H₂ pressure | Autoclave conditions |
| Reaction Time | 8 hours | 4 hours |
| Key Observation | Hydrogen pressure significantly affects product yield. | High temperatures favor N-methylation over carbamoylation. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol provides a general guideline for the synthesis of this compound via reductive amination.
-
Reaction Setup: To a solution of 1,4-butanediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add formaldehyde (2.2 - 3 equivalents, as a 37% aqueous solution).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by techniques such as TLC or NMR if desired.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (2.2 - 2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Reductive Amination Experimental Workflow.
Caption: Troubleshooting Logic for Low Conversion Rates.
Caption: Simplified Reductive Amination Pathway.
References
- 1. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Diamine-Based Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation in the synthesis of diamine-based polymers such as polyamides, polyimides, and polyureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in polyamide synthesis and how can they be minimized?
A1: Common side reactions in polyamide synthesis include cyclization, deamination, and dehydration.[1]
-
Cyclization: The formation of cyclic oligomers is a significant side reaction that competes with linear polymer growth, ultimately reducing the final molecular weight.[1] This is particularly prevalent at higher temperatures. To minimize cyclization, it is recommended to use lower reaction temperatures and consider methods like direct solid-state polymerization (DSSP), which has been shown to be effective.
-
Deamination and Dehydration: At elevated temperatures, terminal amino groups can undergo deamination, and terminal carboxyl groups can dehydrate. These reactions create non-reactive end-groups that terminate chain growth.[1] Careful control of reaction temperature and time is crucial to mitigate these effects.[1]
Q2: How does monomer purity affect the molecular weight of polyimides?
A2: Monomer purity is critical in achieving high molecular weight polyimides. Impurities, especially monofunctional ones, can act as chain stoppers, terminating the polymerization process and significantly reducing the final molecular weight.[1] The presence of water in diamine monomers can also be detrimental, leading to a lower molecular weight distribution. Therefore, rigorous purification of monomers through techniques like recrystallization and distillation is essential.[1]
Q3: What causes premature gelation in polyurea synthesis and how can it be controlled?
A3: Polyurea synthesis is known for its extremely fast reaction rates, which can lead to premature gelation, especially in applications like spray coatings.[2][3] This rapid gelation can result in poor adhesion and processing difficulties.[4] To control the gel time, the following strategies can be employed:
-
Use of Secondary Diamines: Incorporating secondary diamines into the formulation can "tune" the reactivity, leading to longer gel times.[4]
-
Steric Hindrance: The addition of high 2,4 MDI (methylene diphenyl diisocyanate) prepolymers can slow down the reaction due to steric hindrance, which can also improve substrate adhesion.[4]
Q4: What analytical techniques are suitable for identifying and quantifying side products in diamine-based polymer synthesis?
A4: A variety of analytical techniques can be used to identify and quantify side products:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is a powerful method for the sensitive determination and quantification of cyclic oligomers in polyamides.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile organic additives and degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify functional groups and changes in chemical structure, indicating the presence of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the polymer and can help identify and quantify side products.
Troubleshooting Guides
Issue: Low Molecular Weight in Polyamide Synthesis
This guide provides a systematic approach to diagnosing and resolving low molecular weight issues in polyamide synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight in polyamide synthesis.
Detailed Steps:
-
Verify Monomer Purity: Impurities, especially monofunctional ones, can act as chain terminators.[1]
-
Action: Purify monomers via recrystallization or distillation. Use high-purity grade monomers.
-
-
Confirm Stoichiometry: An exact 1:1 molar ratio of diamine and diacid functional groups is crucial for achieving high molecular weight.
-
Action: Accurately weigh monomers. Consider performing a titration to confirm the concentration of functional groups.
-
-
Evaluate Reaction Conditions: Suboptimal temperature and reaction time can promote side reactions.
-
Action: Lower the reaction temperature to minimize side reactions like cyclization.[7] Conversely, increasing the reaction time can drive the polymerization to completion. The use of a suitable catalyst can also be beneficial.
-
-
Assess Polymer Solubility: If the polymer precipitates prematurely from the reaction medium, chain growth will be halted.
-
Action: Select a solvent or solvent mixture in which both the monomers and the resulting polymer are soluble throughout the reaction.
-
Problem: Gel Formation in Polyurea Spray Coating Application
This guide addresses the issue of premature gelation during the spray application of polyurea coatings.
Decision Tree for Preventing Premature Gelation:
Caption: Decision tree for troubleshooting premature gelation in polyurea spray coating.
Detailed Steps:
-
Assess Reaction Rate: The intrinsic reactivity of the diamine and diisocyanate components is the primary driver of gel time.
-
Evaluate Spray Equipment: Improper mixing or temperature control can lead to localized "hot spots" of high reactivity.
-
Action: Ensure the spray equipment is properly calibrated for the correct mix ratio and that the heating elements are functioning correctly to maintain the desired application temperature.
-
Quantitative Data on Side Product Formation
Table 1: Effect of Reaction Temperature on Cyclic Oligomer Formation in Polyamide 6 Synthesis
| Reaction Temperature (°C) | Total Monomer and Oligomer Content Increase (%) | Observation | Reference |
| Increased Temperature | 79.2 | The ring-forming reaction was promoted with an increase in temperature. | [7] |
Table 2: Quantification of Cyclic Oligomers in Polyamide 6 Granules using HPLC-CLND
| PA6 Granule Source | Total Cyclic Oligomer Content (g/kg) | Analytical Method | Reference |
| Manufacturer A | 19.5 | HPLC-CLND | [8] |
| Manufacturer B | 13.4 | HPLC-CLND | [8] |
Experimental Protocols
Protocol 1: Purification of Diamine Monomers by Recrystallization
This protocol describes a general procedure for the purification of solid diamine monomers to remove impurities that can inhibit polymerization.
Materials:
-
Crude diamine monomer
-
Appropriate solvent (e.g., ethanol, isopropanol, water)
-
Anti-solvent (e.g., hexane, cold water)
-
Beakers and flasks
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Solvent Selection: Choose a solvent in which the diamine is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: In a beaker, dissolve the crude diamine in a minimal amount of the heated solvent with stirring until fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Precipitation (Optional): If crystallization is slow, an anti-solvent can be added dropwise to induce precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent or anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified diamine crystals in a vacuum oven at a temperature below the monomer's melting point until a constant weight is achieved.
Protocol 2: Quantification of Cyclic Oligomers in Polyamide 6 by LC-MS/MS
This protocol outlines a method for the quantitative analysis of cyclic oligomers in polyamide 6 samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for oligomer separation (e.g., C18)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the polyamide 6 sample in a suitable solvent (e.g., formic acid).
-
Dilute the sample solution with the initial mobile phase.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a gradient elution program with a suitable mobile phase (e.g., water and acetonitrile with a formic acid modifier) to separate the cyclic oligomers.
-
Detect and quantify the oligomers using the mass spectrometer in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
-
Quantification:
References
- 1. benchchem.com [benchchem.com]
- 2. poly-g.com [poly-g.com]
- 3. gantrade.com [gantrade.com]
- 4. freedomchemicalcorp.com [freedomchemicalcorp.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation and application of an LC-MS/MS method for the determination of cyclic oligomers originating from polyamide 6 and polyamide 66 in food simulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"N,N'-Dimethyl-1,4-butanediamine" handling and safety precautions in the lab
Technical Support Center: N,N'-Dimethyl-1,4-butanediamine
This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 3529-10-0 or 16011-97-5) is a flammable and corrosive liquid organic compound.[1][2][3] Its primary hazards include causing severe skin burns and serious eye damage.[1][4][5] It may also be harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[1][6] Some data also indicates it may be fatal if inhaled.[2] It is also listed as being sensitive to air.[7][8]
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling this chemical?
Due to its corrosive nature, a comprehensive PPE setup is mandatory. This includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7] A face shield may be necessary for splash protection.
-
Skin Protection: Wear appropriate protective gloves and chemical-resistant clothing to prevent any possibility of skin exposure.[5][7]
-
Respiratory Protection: All handling should be done in a chemical fume hood.[1][4] If vapors or mists are generated and exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[7]
Q3: How should I properly store this compound?
Proper storage is critical to maintain chemical stability and ensure safety.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
The chemical may be air-sensitive; storage under an inert atmosphere like nitrogen is recommended to maintain quality.[2][5][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][9]
Q4: What should I do in case of accidental skin or eye contact?
Immediate action is required. This is a medical emergency.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of water for at least 15 minutes.[4] Call a physician immediately.[1][4] Wash contaminated clothing before reuse.[1]
Q5: What is the correct procedure for handling a minor spill?
For minor spills that you are trained and equipped to handle:
-
Alert personnel in the area and isolate the spill.[10]
-
If the material is flammable, remove all sources of ignition.[10][11]
-
Ensure you are wearing the appropriate PPE, including respiratory protection if needed.[12]
-
Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, cat litter, or dry sand.[1][12]
-
Add the absorbent material to the spill, working from the outside in.[12]
-
Scoop the absorbed material into a suitable, closed, and properly labeled container for hazardous waste disposal.[1][12]
-
Decontaminate the area with soap and water, and ventilate the space.[2][12]
Q6: How should I dispose of waste this compound?
All waste, including contaminated absorbent materials and unused product, is considered hazardous waste.[4] It must be disposed of in accordance with local, state, and federal regulations.[1][4] Package the waste in a properly labeled, sealed container and contact your institution's environmental health and safety (EHS) office for pickup and disposal.[13]
Troubleshooting Guide
| Problem | Possible Cause & Solution |
| Strong amine-like odor detected in the laboratory. | This indicates a potential vapor leak or spill. Immediate Action: 1. Check that all containers are tightly sealed. 2. Ensure work is being conducted within a certified chemical fume hood with proper airflow. 3. If the source cannot be identified and the odor persists, evacuate the area and contact your EHS office. Do not work in an area where you can smell the chemical. |
| The chemical appears discolored or has formed precipitates. | This may be due to contamination or degradation from exposure to air or moisture, as the chemical can be air-sensitive.[7][8] Do not use the chemical if its appearance has changed. Dispose of it as hazardous waste and obtain a fresh supply. To prevent this, always store under an inert atmosphere if possible and keep the container tightly sealed.[5][8] |
| Uncertainty about glove compatibility for handling. | Not all laboratory gloves offer the same level of protection against specific chemicals. Action: Consult a glove compatibility chart from the glove manufacturer for this compound or similar aliphatic amines. Select gloves with a high resistance rating and be aware of the breakthrough time. Always inspect gloves for tears or holes before use. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | [3] |
| Molecular Weight | 116.2 g/mol | [3] |
| Boiling Point | 158.87 °C @ 760 mmHg | [3] |
| Density | 0.8 g/cm³ | [3] |
| Flash Point | 35.87 °C | [3] |
| pKa | 10.99 ± 0.10 | [3] |
Table 2: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[6] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[1][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[6][9] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[6] |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Experimental Protocols
Protocol 1: Standard Handling and Dispensing Procedure
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure an emergency shower and eyewash station are accessible.[7]
-
PPE: Don all required PPE, including chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[1]
-
Engineering Controls: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.[1][4]
-
Dispensing: Place the chemical container in a secondary container (such as a plastic tray) to contain any potential drips. Slowly and carefully dispense the required amount.
-
Storage: Immediately and tightly cap the source bottle after dispensing.[1]
-
Cleanup: Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Visualized Workflows
Caption: Decision workflow for responding to a chemical spill.
Caption: Step-by-step workflow for safe chemical handling.
References
- 1. fishersci.com [fishersci.com]
- 2. N~1~,N~4~-dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Optimizing Catalyst Loading with N,N'-Dimethyl-1,4-butanediamine as a Ligand
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N'-Dimethyl-1,4-butanediamine as a ligand in catalytic reactions. This resource provides troubleshooting guidance and frequently asked questions to assist you in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is primarily employed as a bidentate ligand in various catalytic processes.[1] Its structural features make it suitable for coordinating with transition metals like palladium and copper, facilitating a range of cross-coupling reactions. It is also used in the synthesis of polymers and resins and as an intermediate in the pharmaceutical industry.[1]
Q2: What are the advantages of using an N,N'-dimethyl substituted diamine ligand like this compound?
A2: N,N'-dimethyl substitution on diamine ligands can offer several benefits in catalysis. These substitutions can increase the catalyst's activity and stability. Specifically, they can help prevent undesirable N-arylation of the ligand itself, which can be a deactivating pathway in certain cross-coupling reactions.
Q3: How should I store and handle this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere. It is a liquid at room temperature. For detailed safety and handling information, please refer to the Material Safety Data Sheet (MSDS).
Q4: What is a typical starting catalyst loading percentage when using this compound?
A4: A general starting point for catalyst loading in many cross-coupling reactions is between 1-2 mol%. However, the optimal loading is highly dependent on the specific substrates, reaction scale, and desired reaction time. For challenging substrates or when maximizing yield is critical, a higher loading of up to 5 mol% may be necessary. Conversely, for large-scale syntheses, extensive optimization is often performed to minimize the catalyst loading, sometimes to less than 1 mol%.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing catalyst loading with this compound as a ligand.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The active catalytic species may not be forming efficiently. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction. 3. Ligand Degradation: The ligand may be unstable under the reaction conditions. 4. Poor Substrate Quality: Impurities in starting materials or solvents can poison the catalyst. | 1. If using a palladium(II) source, consider a pre-reduction step by stirring with the ligand before adding other reagents. Ensure you are using a high-quality, air-stable precatalyst if applicable. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%). See Table 1 for an example of the effect of catalyst loading on yield. 3. Screen different reaction temperatures or consider a more robust ligand if degradation is suspected. 4. Purify starting materials (e.g., recrystallization or distillation). Use anhydrous and degassed solvents. |
| Slow Reaction Rate | 1. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barrier. 2. Sub-optimal Catalyst Loading: The catalyst concentration is the rate-limiting factor. 3. Ineffective Base: The chosen base may not be strong enough or sufficiently soluble. | 1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Increase the catalyst loading. 3. Switch to a stronger or more soluble base that is compatible with your substrates. |
| Formation of Side Products | 1. High Catalyst Loading: Excessive catalyst can sometimes lead to undesired side reactions. 2. High Reaction Temperature: Can lead to decomposition of starting materials or products. 3. Ligand N-Arylation: Although less common with N,N'-dimethylated ligands, it can still occur under harsh conditions. | 1. If the reaction proceeds but with significant byproducts, try decreasing the catalyst loading. 2. Reduce the reaction temperature. 3. Confirm the identity of side products. If N-arylation is observed, consider using a bulkier ligand or milder reaction conditions. |
| Inconsistent Results | 1. Atmospheric Contamination: Oxygen or moisture can deactivate the catalyst. 2. Variability in Reagent Quality: Inconsistent purity of starting materials, ligand, or solvent. | 1. Ensure all reactions are set up under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox. 2. Use reagents from the same batch for a series of experiments. Purify reagents if necessary. |
Data Presentation
Table 1: Illustrative Example of the Effect of Catalyst Loading on Reaction Yield
The following data is a hypothetical example for a Suzuki-Miyaura cross-coupling reaction to illustrate the general trend of optimizing catalyst loading. Actual results will vary depending on the specific reaction.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 24 | 45 |
| 2 | 1.0 | 24 | 78 |
| 3 | 1.5 | 24 | 92 |
| 4 | 2.0 | 24 | 93 |
| 5 | 2.5 | 24 | 91 |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for a palladium-catalyzed cross-coupling reaction using this compound as a ligand.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Coupling partner (e.g., boronic acid, amine, etc.)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk flask, add the palladium precatalyst, this compound, and the base.
-
Add the aryl halide and the coupling partner to the flask.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., flash column chromatography).
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
Validation & Comparative
A Comparative Guide: N,N'-Dimethyl-1,4-butanediamine vs. 1,4-diaminobutane in Polyamide Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated properties of polyamides synthesized from N,N'-Dimethyl-1,4-butanediamine and the well-established monomer, 1,4-diaminobutane (also known as putrescine). While direct, side-by-side experimental data for polyamides derived from this compound is limited in publicly accessible literature, this comparison is built upon established principles of polymer chemistry, data from analogous N-substituted polyamides, and the known properties of polyamides derived from 1,4-diaminobutane, such as Nylon 4,6.
The primary structural difference lies in the substitution at the nitrogen atoms of the diamine monomers. In 1,4-diaminobutane, the amine groups are primary (-NH₂), allowing for the formation of strong intermolecular hydrogen bonds in the resulting polyamide. Conversely, this compound possesses tertiary amine groups (-NHCH₃), which fundamentally alters the potential for hydrogen bonding and, consequently, the polymer's properties.
Expected Impact on Polyamide Properties
The N-methylation in this compound is expected to significantly influence the thermal and mechanical properties of the resulting polyamide compared to one synthesized with 1,4-diaminobutane. The methyl groups on the amide nitrogen will disrupt the regular chain packing and inhibit the formation of hydrogen bonds between polymer chains.
Key Predicted Differences:
-
Thermal Properties: Polyamides from this compound are anticipated to have lower melting points (Tm) and glass transition temperatures (Tg) due to weaker intermolecular forces.
-
Mechanical Properties: The disruption of hydrogen bonding is likely to lead to reduced tensile strength and modulus. However, the increased chain mobility might result in higher flexibility and elongation at break.
-
Solubility: The reduced crystallinity and weaker interchain interactions are expected to enhance the solubility of polyamides made from this compound in a wider range of organic solvents.
-
Chemical Resistance: The absence of hydrogen bond donor sites in the N-methylated polyamide may alter its chemical resistance profile, potentially making it more resistant to certain polar solvents but possibly more susceptible to others.
Quantitative Data Comparison
The following table summarizes the known properties of Nylon 4,6 (synthesized from 1,4-diaminobutane and adipic acid) and the predicted properties of a polyamide synthesized from this compound and adipic acid. It is important to note that the data for the N,N'-dimethylated polyamide is an educated estimation based on general trends observed for N-substituted polyamides.
| Property | Polyamide from 1,4-diaminobutane (Nylon 4,6) | Polyamide from this compound (Predicted) |
| Thermal Properties | ||
| Melting Temperature (Tm) | ~295 °C | Lower, likely in the range of 150-200 °C |
| Glass Transition Temp. (Tg) | ~85 °C | Lower, likely in the range of 40-60 °C |
| Heat Deflection Temp. (HDT) | High, ~160 °C @ 1.8 MPa | Significantly Lower |
| Mechanical Properties | ||
| Tensile Strength | High, ~100 MPa | Lower |
| Tensile Modulus | High, ~3.0 GPa | Lower |
| Elongation at Break | ~30% | Higher |
| Other Properties | ||
| Crystallinity | High | Low to Amorphous |
| Solubility | Limited to strong acids and polar solvents | Soluble in a wider range of organic solvents |
Experimental Protocols
The synthesis of polyamides from either diamine can be achieved through standard polycondensation techniques. Below are generalized protocols for solution and melt polycondensation.
Protocol 1: Low-Temperature Solution Polycondensation
This method is suitable for producing high-molecular-weight polyamides with good solubility.
Materials:
-
Diamine (1,4-diaminobutane or this compound)
-
Diacid chloride (e.g., adipoyl chloride, terephthaloyl chloride)
-
Anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of the diamine in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride, either neat or dissolved in a small amount of the same solvent, to the stirred diamine solution.
-
Add an appropriate amount of the acid scavenger.
-
Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for several hours to 24 hours.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Filter, wash the polymer thoroughly with the non-solvent and then with hot water to remove any residual salts and unreacted monomers.
-
Dry the resulting polyamide under vacuum at 60-80°C.
Protocol 2: Melt Polycondensation
This method is often used for the industrial production of aliphatic polyamides.
Materials:
-
Diamine (1,4-diaminobutane or this compound)
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (optional, e.g., phosphoric acid)
-
High-temperature reactor with a stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Prepare a salt of the diamine and dicarboxylic acid by mixing equimolar amounts in water or ethanol and then isolating the salt by precipitation.
-
Place the salt in the reactor.
-
Heat the reactor under a nitrogen atmosphere to a temperature above the melting point of the salt (typically 200-220°C) to form a prepolymer. Water is removed during this stage.
-
Increase the temperature further (typically to 250-300°C, depending on the polymer) and apply a vacuum to remove the remaining water and drive the polymerization to completion, achieving a high molecular weight.
-
The molten polymer is then extruded, cooled, and pelletized.
Mandatory Visualizations
Caption: General workflow for polyamide synthesis.
Performance Showdown: N,N'-Dimethyl-1,4-butanediamine vs. TMEDA as Catalyst Ligands - A Literature Review
A direct, quantitative comparison of the catalytic performance of N,N'-Dimethyl-1,4-butanediamine and N,N,N',N'-tetramethylethylenediamine (TMEDA) remains an underexplored area in the scientific literature. While TMEDA is a well-established and extensively studied ligand in a multitude of catalytic reactions, specific and comparative experimental data for this compound is scarce, precluding a definitive, data-driven performance guide.
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical parameter in optimizing catalytic transformations. This guide aims to provide a comparative overview based on the available literature, highlighting the established roles of TMEDA and the potential, yet less documented, applications of this compound.
Ligand Profile and General Applications
| Ligand | Structure | Key Features | Common Applications |
| TMEDA | A chelating diamine with two tertiary amine groups. Forms stable complexes with various metal ions. | Ligand in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), polymerization catalysis, and reactions involving organolithium reagents.[1][2] | |
| This compound | A flexible diamine with two secondary amine groups separated by a four-carbon chain. | Employed as a ligand in various catalytic processes.[3] |
Conceptual Comparison in Catalytic Pathways
While direct experimental comparisons are lacking, a conceptual analysis of their structures suggests potential differences in catalytic activity. The steric bulk and coordination geometry of the ligand-metal complex can significantly influence reaction outcomes.
Below is a generalized workflow for a typical cross-coupling reaction where such diamine ligands might be employed.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
The nature of the diamine ligand (L) can influence the rates of oxidative addition and reductive elimination, as well as the stability of the metal catalyst (M), thereby affecting the overall efficiency of the reaction. The longer, more flexible butane backbone of this compound compared to the ethylene backbone of TMEDA would result in a different chelation bite angle, which could impact catalytic activity and selectivity.
Experimental Data: A Notable Gap in the Literature
A thorough review of scientific databases reveals a significant number of studies detailing the use of TMEDA as a ligand in various metal-catalyzed reactions. For instance, TMEDA is a common additive in iron-catalyzed cross-coupling reactions and plays a crucial role in modulating the reactivity of organolithium species.[4]
In contrast, while this compound is commercially available and has been mentioned as a ligand in catalytic processes, there is a conspicuous absence of studies that provide quantitative performance data (e.g., yields, turnover numbers, turnover frequencies, reaction times, and selectivity) in direct comparison to TMEDA or other common diamine ligands.
Representative Experimental Protocol: TMEDA in a Suzuki-Miyaura Coupling
While a comparative protocol is not possible, the following represents a typical experimental setup for a Suzuki-Miyaura coupling reaction where a diamine ligand like TMEDA might be used. This protocol is for illustrative purposes and would require optimization for specific substrates.
Reaction: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
TMEDA (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and TMEDA.
-
Add the toluene and water.
-
The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Future Research Directions
The lack of comparative data presents an opportunity for future research. A systematic study evaluating a series of N,N'-dialkyl-1,n-diamines, including this compound and TMEDA, in a standardized catalytic reaction such as a Suzuki-Miyaura or Buchwald-Hartwig amination reaction would be of significant value to the scientific community. Such a study would provide crucial insights into the structure-activity relationships of these ligands and enable chemists to make more informed decisions in catalyst design and optimization.
The logical progression for such a research endeavor is outlined below:
Caption: Proposed workflow for a comparative study of diamine ligands.
References
- 1. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 2. advancedengineeringscience.com [advancedengineeringscience.com]
- 3. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]
- 4. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of "N,N'-Dimethyl-1,4-butanediamine" as a corrosion inhibitor compared to other amines
This guide will, however, provide a comparative overview of the performance of structurally related diamines and other amine-based corrosion inhibitors to offer a contextual understanding of how a compound like N,N'-Dimethyl-1,4-butanediamine might theoretically function. The information presented is based on data from studies on other amine inhibitors and should be considered as a proxy until specific research on this compound becomes available.
Theoretical Framework for Amine-Based Corrosion Inhibition
Amine compounds function as corrosion inhibitors primarily through the adsorption of their molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The effectiveness of this inhibition is influenced by several factors:
-
Electron Density on Nitrogen Atoms: The lone pair of electrons on the nitrogen atoms plays a crucial role in the adsorption process, forming a coordinate bond with the vacant d-orbitals of the metal.
-
Molecular Structure: The length of the hydrocarbon chain, the presence of multiple amine groups, and the overall size and orientation of the molecule affect the surface coverage and the density of the protective film.
-
Corrosive Environment: The pH of the solution, the presence of aggressive ions (like chlorides), and the temperature all impact the inhibitor's performance.
Comparative Data of Other Amine Corrosion Inhibitors
To provide a benchmark, the following table summarizes the performance of various amine-based corrosion inhibitors on mild steel in acidic environments, as reported in different studies. It is important to note that direct comparison is challenging due to variations in experimental conditions.
| Inhibitor Name | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique(s) |
| Dodecylamine | 1 mM | 1 M HCl | 25 | 85.2 | Potentiodynamic Polarization |
| 1,12-Dodacanediamine | 1 mM | 1 M HCl | 25 | 92.6 | Potentiodynamic Polarization |
| N,N'-bis(salicylidene)-1,2-diaminoethane | 100 ppm | 1 M HCl | 30 | 94.3 | Weight Loss, EIS |
| N,N'-bis(2-hydroxybenzylidene)-1,2-diaminopropane | 100 ppm | 1 M HCl | 30 | 96.1 | Weight Loss, EIS |
This data is compiled from various research articles and is for illustrative purposes only. Experimental conditions across studies may vary.
Experimental Protocols for Evaluating Corrosion Inhibitors
The evaluation of a corrosion inhibitor's efficacy typically involves a combination of electrochemical and weight loss methods. Below are detailed methodologies for key experiments.
Weight Loss Method
Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor by measuring the loss in weight over a specific period.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl, antimony trioxide, and stannous chloride), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition by studying the electrical properties of the metal-solution interface.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., a saturated calomel electrode - SCE).
-
Measurement: The working electrode is immersed in the corrosive solution with and without the inhibitor. After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal (typically 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). The data is then fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in EIS is used.
-
Measurement: After OCP stabilization, the potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the potential to obtain a Tafel plot. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection. A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition.
-
Calculation of Inhibition Efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Weight Loss Method.
Caption: Workflow for Electrochemical Methods (EIS and Potentiodynamic Polarization).
Conclusion
While a definitive comparison of this compound with other amine corrosion inhibitors is currently hindered by a lack of specific research, the established principles of amine-based corrosion inhibition and the data from related compounds provide a valuable framework for understanding its potential efficacy. Future experimental studies focusing on this compound are necessary to quantify its performance and establish its relative effectiveness. The experimental protocols outlined in this guide provide a standardized approach for conducting such evaluations.
Validation of N,N'-Dimethyl-1,4-butanediamine as a Pharmaceutical Intermediate in Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N'-Dimethyl-1,4-butanediamine with alternative diamines as a pharmaceutical intermediate in the synthesis of bioactive compounds, particularly focusing on its role in the development of polyamine transport inhibitors (PTIs). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their drug discovery and development pipelines.
Introduction
This compound, a derivative of putrescine, is a versatile chemical building block. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of various compounds, including those targeting neurological conditions and as building blocks for bifunctional antibiotics.[1] Its application is particularly notable in the design of polyamine analogues aimed at disrupting polyamine metabolism in cancer cells. This guide will delve into its performance in the synthesis of potent polyamine transport inhibitors and compare it with other diamine linkers.
Comparison with Alternative Diamine Intermediates
The choice of a diamine linker is critical in the synthesis of polyamine analogues as it significantly influences the biological activity and pharmacological properties of the final compound. Here, we compare this compound with other commonly used diamines in the context of synthesizing polyamine transport inhibitors.
Structural Alternatives
A variety of diamines can be utilized as linkers in the synthesis of polyamine analogues. The fundamental structures for comparison include:
-
Putrescine (1,4-butanediamine): The non-methylated parent compound of this compound.
-
Cadaverine (1,5-pentanediamine): A diamine with a five-carbon chain.
-
Ethylenediamine (1,2-ethanediamine): A shorter-chain diamine.
-
Hexamethylenediamine (1,6-hexanediamine): A longer-chain diamine.
The introduction of methyl groups on the terminal nitrogens of the diamine linker, as in this compound, can influence the molecule's basicity, lipophilicity, and conformational flexibility, which in turn can affect its interaction with the target protein, such as the polyamine transporter.
Performance in Synthesis
While direct head-to-head comparative studies detailing the reaction yields and purities for a single target molecule using a wide array of diamine linkers are not extensively documented in a single publication, the synthesis of various polyamine analogues demonstrates the feasibility of using different diamine cores. The selection of the diamine is often guided by the desired structure-activity relationship (SAR) of the final drug candidates.
The synthesis of potent polyamine transport inhibitors often involves the alkylation of the secondary amino groups of polyamine backbones with a suitable linker. For instance, a series of spermidine and norspermidine dimers were synthesized by crosslinking them with linkers such as butyl, trans-2-butenyl, 2-butynyl, or p-xylyl bridges, demonstrating the versatility in linker selection.[2]
In the development of a particularly potent polyamine transport inhibitor, N(1),N(1'),N(1")-(benzene-1,3,5-triyltris(methylene))tris(N(4)-(4-(methylamino)butyl)butane-1,4-diamine), the core structure utilizes a butane-1,4-diamine moiety.[3] While this specific example doesn't use the N,N'-dimethylated version as the starting material for the final complex molecule, the synthesis highlights the importance of the butane-1,4-diamine scaffold. The choice between this compound and other diamines would depend on the desired final structure and the synthetic route.
Experimental Protocols
Below are representative experimental protocols for reactions involving diamines in the synthesis of polyamine analogues.
General Procedure for N-Alkylation of Diamines
A common method for constructing polyamine analogues is the N-alkylation of a diamine. This can be achieved through reductive amination or direct alkylation.
Protocol: Reductive Amination of a Diamine
This protocol is a general representation and would be adapted for this compound.
Materials:
-
Diamine (e.g., this compound)
-
Aldehyde or Ketone (as the alkylating agent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the diamine (1.0 equivalent) and the solvent (DCM or DCE).
-
Add the aldehyde or ketone (2.2 equivalents for dialkylation) to the solution.
-
Carefully add sodium triacetoxyborohydride (2.5 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the application of this compound as a pharmaceutical intermediate, the following diagrams illustrate a relevant biological pathway and a typical synthetic workflow.
Polyamine Transport System and Inhibition
General Synthetic Workflow for Polyamine Analogues
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for creating diverse libraries of polyamine analogues for drug discovery. Its methylated nature offers a distinct advantage in modulating the physicochemical properties of the final compounds. While comprehensive, direct comparative studies with a full range of alternative diamines are not always available in single publications, the existing literature supports its utility. The choice of diamine linker, including this compound, should be guided by the specific therapeutic target and the desired structure-activity relationship of the final drug candidate. The provided protocols and workflows offer a foundational understanding for incorporating this intermediate into synthetic strategies.
References
- 1. N~1~,N~4~-dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]
- 2. Synthesis of spermidine and norspermidine dimers as high affinity polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N'-Dimethyl-1,4-butanediamine as a Cross-Linking Agent in Polyurethanes
Guide for Researchers and Formulation Scientists
This guide provides a comparative assessment of N,N'-Dimethyl-1,4-butanediamine (DMDBA) as a chain extender in polyurethane systems. Its performance characteristics are contrasted with conventional aliphatic diamines and diols to inform formulation strategies in polyurethane and poly(urethane-urea) synthesis.
Introduction to Polyurethane Chain Extenders
Polyurethanes are versatile block copolymers composed of alternating soft and hard segments. The hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, are crucial for determining the polymer's mechanical properties, such as hardness, tensile strength, and thermal stability.[1][2] The choice of chain extender—typically a diol or a diamine—governs the chemistry of the hard segment (urethane vs. urea linkages) and the degree of intermolecular hydrogen bonding, which acts as physical cross-linking.[1][2]
Diamine extenders react with isocyanate groups to form poly(urethane-urea)s. The resulting urea linkages contain N-H protons that form strong, bidentate hydrogen bonds, leading to well-defined hard segment domains and excellent mechanical properties.[2] This guide focuses on this compound, a tertiary diamine, and explores how its unique structure is expected to influence the final properties of the polymer compared to traditional primary diamines and diols.
Structural and Reactivity Considerations of DMDBA
This compound possesses two secondary amine groups. The key structural distinctions from a primary diamine like 1,4-butanediamine (BDA) are the methyl groups on the nitrogen atoms. These features have two significant consequences:
-
Modified Reactivity: The steric hindrance from the N-methyl groups can slightly reduce the reaction rate with isocyanates compared to primary amines, potentially offering a more manageable pot life.
-
Elimination of Hydrogen Bonding: Upon reaction with an isocyanate, the resulting urea linkage (-N(CH₃)-C(O)-N(CH₃)-) lacks the N-H protons necessary for forming hydrogen bonds. This is the most critical feature influencing its performance.
This inability to form strong hydrogen bonds within the hard segments means that DMDBA acts primarily as a covalent cross-linker without contributing to the physical cross-linking that defines high-performance thermoplastic polyurethanes.
Comparative Performance Data (Predicted)
Direct experimental data for this compound in publicly accessible literature is limited. The following table presents a predicted comparison of its performance against standard chain extenders—1,4-butanediol (BDO) and 1,4-butanediamine (BDA)—based on established structure-property relationships in polyurethane chemistry.
| Property | This compound (DMDBA) | 1,4-Butanediamine (BDA) | 1,4-Butanediol (BDO) | Justification for Prediction |
| Tensile Strength | Low | Very High | High | The absence of hydrogen bonding in DMDBA-based hard segments leads to poor hard segment cohesion and lower strength. BDA forms strong bidentate hydrogen bonds, yielding superior strength.[2][3] |
| Elongation at Break | High | Moderate | High | The lack of strong physical cross-links results in a softer, more flexible polymer matrix with higher elongation. |
| Hardness (Shore) | Low | High | Moderate to High | Hardness is strongly correlated with hard segment concentration and cohesion.[4] The disruption of hard segment domains by DMDBA leads to a softer material. |
| Thermal Stability (TGA) | Moderate | High | Moderate | The thermal stability of the hard segment is related to its cohesive energy. The urea linkages from BDA are very thermally stable. DMDBA's stability would be primarily dependent on its covalent bonds. |
| Glass Transition Temp. (Tg) | Lower | Higher | Higher | A lower degree of phase mixing and weaker hard segment interactions typically result in a glass transition temperature closer to that of the pure soft segment. |
| Solvent Resistance | Poor to Moderate | Excellent | Good | Strong hydrogen bonding is a key contributor to solvent resistance.[5] Without it, the polymer is more susceptible to swelling and dissolution. |
Experimental Protocols
The following protocols outline a general procedure for synthesizing and evaluating polyurethanes with different chain extenders.
Synthesis of Poly(urethane-urea) Elastomer
This protocol describes a two-step prepolymer mixing process.[6]
Materials:
-
Poly(tetramethylene oxide) glycol (PTMG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Chain Extender (e.g., this compound, 1,4-butanediamine)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Prepolymer Formation:
-
Dry the PTMG under vacuum at 80°C for 2 hours.
-
In a three-neck reactor equipped with a mechanical stirrer and nitrogen inlet, charge the dried PTMG.
-
Add MDI at a 2:1 molar ratio to PTMG to achieve an NCO-terminated prepolymer.
-
Heat the mixture to 70-80°C and stir for 2-3 hours under a nitrogen atmosphere until the theoretical NCO content is reached (verified by titration).
-
-
Chain Extension:
-
Dissolve the prepolymer in an appropriate amount of anhydrous DMAc.
-
In a separate flask, dissolve the diamine chain extender (DMDBA or BDA) in DMAc. The amount should be calculated to achieve a stoichiometric ratio of 1:1 between the remaining NCO groups and the amine (NH) groups.
-
Add the diamine solution dropwise to the stirring prepolymer solution at room temperature. A significant increase in viscosity will be observed.
-
Continue stirring for 1-2 hours to complete the reaction.
-
-
Film Casting and Curing:
-
Pour the polymer solution onto a glass plate.
-
Cast a film of uniform thickness using a doctor blade.
-
Dry the film in a vacuum oven at 60°C for 24 hours to remove the solvent.
-
Post-cure the film at 80°C for an additional 12 hours.
-
Material Characterization
-
Tensile Testing (ASTM D412): Dumbbell-shaped specimens are cut from the cured films. Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine at a crosshead speed of 500 mm/min.
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymer is assessed by heating a small sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Dynamic Mechanical Thermal Analysis (DMTA): The glass transition temperature (Tg) and viscoelastic properties are determined by analyzing the storage modulus, loss modulus, and tan δ peaks over a temperature range (e.g., -100°C to 200°C) at a fixed frequency (e.g., 1 Hz).[7]
Visualized Workflow and Logic
The following diagrams illustrate the chemical logic and experimental workflow for this comparative study.
Caption: Two-step synthesis of polyurethanes via the prepolymer method.
Caption: Experimental workflow for synthesis and characterization.
References
Comparative Performance of N,N'-Dimethyl-1,4-butanediamine in Harsh Chemical Environments: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking robust chemical agents, understanding the stability of polyamines in harsh chemical environments is paramount. This guide provides a comparative analysis of N,N'-Dimethyl-1,4-butanediamine (DMB) against other common polyamines, focusing on its performance under acidic, basic, and oxidative conditions. While direct quantitative experimental data for DMB is limited in publicly available literature, this guide leverages fundamental principles of organic chemistry to provide a well-grounded comparison.
Executive Summary
This compound, a tertiary amine, is theoretically expected to exhibit greater stability in certain harsh chemical environments compared to its primary and secondary amine counterparts, such as putrescine (1,4-butanediamine) and spermidine. This increased stability can be attributed to the steric hindrance and the absence of reactive N-H bonds in its structure. However, the lone pair of electrons on the nitrogen atoms still allows for reactivity, particularly in acidic and oxidative environments.
Comparison of Performance in Harsh Chemical Environments
Performance in Acidic Environments
In acidic conditions, amines act as bases and are protonated. The resulting ammonium salts generally exhibit increased stability against thermal degradation but can be susceptible to certain chemical reactions.
-
This compound (DMB): As a tertiary amine, DMB is readily protonated in acidic solutions to form a dicationic species. The presence of two methyl groups on each nitrogen atom provides some steric shielding to the nitrogen, potentially influencing the rate of protonation and subsequent reactions. Generally, tertiary amines are considered stable in acidic conditions, with the primary reaction being salt formation.
-
Putrescine (1,4-Butanediamine): As a primary diamine, putrescine is also readily protonated in acidic media. The resulting primary ammonium ions are generally stable.
-
Spermidine: Containing both primary and secondary amine groups, spermidine will be fully protonated in strong acid. The different amine functionalities may exhibit slight differences in pKa values.
Inference: While all three polyamines will be protonated in acidic environments, the core C-N bonds are generally stable. The primary difference in reactivity would likely emerge under conditions that could lead to subsequent reactions of the protonated amine, where the steric hindrance of DMB's methyl groups might offer a slight kinetic advantage in terms of stability.
Performance in Basic Environments
In strongly basic environments, the free amine form of these polyamines will predominate.
-
This compound (DMB): Tertiary amines are generally stable in basic conditions, lacking the acidic protons of primary and secondary amines.
-
Putrescine and Spermidine: Primary and secondary amines are also relatively stable in basic solutions. However, the presence of N-H bonds makes them susceptible to deprotonation by extremely strong bases to form amides, which can then undergo further reactions.
Inference: DMB is expected to show superior stability in the presence of very strong bases compared to putrescine and spermidine due to the absence of acidic N-H protons.
Performance in Oxidative Environments
Oxidizing agents can lead to the degradation of amines through various pathways. The structure of the amine plays a crucial role in its susceptibility to oxidation.
-
This compound (DMB): Tertiary amines can be oxidized to form tertiary amine N-oxides. This reaction is common with oxidizing agents like hydrogen peroxide or peroxy acids. The N-oxide can potentially undergo further degradation depending on the reaction conditions. The methyl groups can also be susceptible to oxidation, leading to demethylation or other degradation products.
-
Putrescine and Spermidine: Primary and secondary amines are more readily oxidized than tertiary amines. Oxidation can lead to a variety of products, including imines, nitriles, and aldehydes, and can ultimately result in the cleavage of C-N bonds. The presence of N-H bonds facilitates these oxidation reactions.
Inference: DMB is expected to be more resistant to certain oxidative pathways compared to primary and secondary amines like putrescine and spermidine. However, it is still susceptible to oxidation to form N-oxides.
Data Presentation
Due to the lack of specific experimental data from direct comparative studies, a quantitative data table cannot be provided. The following table provides a qualitative comparison based on chemical principles.
| Chemical Environment | This compound (Tertiary) | Putrescine (Primary) | Spermidine (Primary & Secondary) |
| Strongly Acidic | High Stability (forms stable salt) | High Stability (forms stable salt) | High Stability (forms stable salt) |
| Strongly Basic | High Stability | Moderate Stability (susceptible to deprotonation by very strong bases) | Moderate Stability (susceptible to deprotonation by very strong bases) |
| Oxidative | Moderate Stability (can form N-oxides) | Lower Stability (can be oxidized to imines, nitriles, etc.) | Lower Stability (can be oxidized to imines, nitriles, etc.) |
Experimental Protocols
The following are generalized experimental protocols that could be used to generate the comparative data discussed above.
Protocol 1: Stability in Acidic Conditions
-
Objective: To determine the degradation of polyamines in a strong acid over time.
-
Materials: this compound, Putrescine dihydrochloride, Spermidine trihydrochloride, 1M Hydrochloric Acid, High-Performance Liquid Chromatography (HPLC) system with a suitable column for amine analysis, pH meter.
-
Procedure:
-
Prepare 10 mM solutions of each polyamine in 1M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Neutralize the aliquot with a suitable base (e.g., 1M NaOH).
-
Analyze the concentration of the parent polyamine in the neutralized aliquot using a validated HPLC method.
-
Calculate the percentage of degradation over time.
-
Protocol 2: Stability in Oxidative Conditions
-
Objective: To compare the rate of oxidation of polyamines by a common oxidizing agent.
-
Materials: this compound, Putrescine, Spermidine, 30% Hydrogen Peroxide solution, Phosphate-buffered saline (PBS, pH 7.4), HPLC system.
-
Procedure:
-
Prepare 10 mM solutions of each polyamine in PBS.
-
Add a molar excess of hydrogen peroxide (e.g., 100 mM) to each polyamine solution to initiate the oxidation reaction.
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot and quench the reaction (e.g., by adding catalase to decompose the remaining H2O2).
-
Analyze the concentration of the remaining parent polyamine by HPLC.
-
Determine the rate of degradation for each polyamine.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized reaction pathways for amines in acidic and oxidative environments.
Caption: A simplified workflow for assessing the chemical stability of polyamines.
Benchmarking N,N'-Dimethyl-1,4-butanediamine Against Commercial Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of N,N'-Dimethyl-1,4-butanediamine as a corrosion inhibitor in comparison to established commercial alternatives. While direct, publicly available quantitative performance data for this compound as a primary corrosion inhibitor is limited, this document outlines the standard experimental protocols and data presentation methods necessary for a comprehensive benchmark analysis. The performance of commercial amine-based inhibitors, particularly imidazoline derivatives, will be used as a reference point for comparison.
Introduction to Amine-Based Corrosion Inhibitors
Amine-based compounds are a cornerstone of corrosion inhibition technology, particularly in acidic environments encountered in oil and gas production, industrial cleaning, and acid pickling processes. Their efficacy stems from the presence of nitrogen atoms with lone-pair electrons, which can adsorb onto a metal surface and form a protective film.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment.[3]
This compound is a simple aliphatic diamine. Its two nitrogen atoms provide potential sites for adsorption onto a metal surface. However, its relatively simple, linear structure may influence the stability and density of the protective film compared to more complex molecules.
Commercial Corrosion Inhibitors , such as those based on imidazoline, possess a more intricate molecular structure. These molecules often feature a heterocyclic ring and a long hydrocarbon tail. This combination allows for strong adsorption through the polar head group (containing the nitrogen atoms) and the formation of a dense, hydrophobic barrier by the hydrocarbon tails, which repels water and corrosive species.
Comparative Performance Data
Due to the lack of specific studies benchmarking this compound, this table presents typical performance data for a widely used commercial imidazoline-based inhibitor to serve as a reference. Researchers can populate a similar table with their experimental data for this compound.
| Inhibitor | Concentration (ppm) | Corrosive Environment | Temperature (°C) | Test Method | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Commercial Imidazoline Inhibitor (Example) | 0 | 3.5% NaCl, CO2-saturated | 60 | Weight Loss | 5.8 | - |
| 50 | 3.5% NaCl, CO2-saturated | 60 | Weight Loss | 1.2 | 79.3 | |
| 100 | 3.5% NaCl, CO2-saturated | 60 | Weight Loss | 0.6 | 89.7 | |
| 200 | 3.5% NaCl, CO2-saturated | 60 | Weight Loss | 0.3 | 94.8 | |
| 0 | 1M HCl | 25 | EIS | - | - | |
| 100 | 1M HCl | 25 | EIS | - | 85.2 | |
| 200 | 1M HCl | 25 | EIS | - | 92.1 | |
| This compound | User-defined | User-defined | User-defined | Weight Loss / EIS | Experimental Data | Experimental Data |
Experimental Protocols for Benchmarking
To generate comparative data, the following standardized experimental protocols are recommended.
Weight Loss Method (Gravimetric Testing)
The weight loss method is a direct and straightforward technique to determine the average corrosion rate over a specific period.[4] The procedure is guided by standards such as ASTM G31.[5][6]
Methodology:
-
Specimen Preparation:
-
Obtain metal coupons of a specific alloy (e.g., mild steel, carbon steel) with known surface area and chemical composition.
-
Polish the coupon surfaces with progressively finer grades of abrasive paper to achieve a uniform finish.
-
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Exposure:
-
Prepare the corrosive solution (e.g., 1M HCl, CO2-saturated brine) with and without the desired concentrations of the corrosion inhibitor (this compound and commercial inhibitor).
-
Immerse the prepared coupons in the test solutions for a predetermined duration (e.g., 6, 24, 48 hours) at a constant temperature.
-
-
Cleaning and Final Weighing:
-
After the exposure period, remove the coupons from the solutions.
-
Clean the coupons to remove all corrosion products according to standard procedures (e.g., ASTM G1). This may involve chemical cleaning with an inhibited acid.
-
Rinse the cleaned coupons with deionized water and acetone, then dry.
-
Accurately weigh each coupon again (W_final).
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): The corrosion rate in millimeters per year (mm/y) can be calculated using the formula: CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × T × D) where:
-
ΔW is the weight loss in grams.[7]
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
D is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where:
-
CR_uninhibited is the corrosion rate in the absence of the inhibitor.
-
CR_inhibited is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides information on the corrosion mechanism and the properties of the protective film formed by the inhibitor.[8][9][10]
Methodology:
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
The working electrode is prepared in the same manner as for the weight loss experiments.
-
-
Measurement:
-
Immerse the electrodes in the corrosive solution with and without the inhibitor.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is recorded and typically presented as Nyquist and Bode plots.
-
-
Data Analysis:
-
The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in charge transfer resistance (Rct).
-
The impedance data is fitted to an appropriate equivalent electrical circuit to model the corrosion process.
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100 where:
-
Rct_uninhibited is the charge transfer resistance in the absence of the inhibitor.
-
Rct_inhibited is the charge transfer resistance in the presence of the inhibitor.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experimental campaign to benchmark a new corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor benchmarking.
Concluding Remarks
While this compound serves as a building block in the synthesis of some corrosion inhibitors, its performance as a primary inhibitor requires empirical validation. By employing the standardized weight loss and electrochemical impedance spectroscopy methods detailed in this guide, researchers can generate robust, quantitative data. This data will enable a direct and objective comparison of this compound's efficacy against established commercial corrosion inhibitors, thereby determining its potential for various industrial applications.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. gz-supplies.com [gz-supplies.com]
- 4. alspi.com [alspi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijstm.com [ijstm.com]
- 7. How to Calculate the Rate of Metal Corrosion [thoughtco.com]
- 8. content.ampp.org [content.ampp.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
Characterization and validation of polyamides synthesized with "N,N'-Dimethyl-1,4-butanediamine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected properties of polyamides synthesized using N,N'-Dimethyl-1,4-butanediamine against common aliphatic polyamides. Due to a lack of specific literature on polyamides derived from this compound, the data presented for this polymer is extrapolated from established trends observed in other N-substituted polyamides. These trends indicate that N-alkylation generally disrupts the regular hydrogen bonding between polyamide chains, leading to significant changes in their thermal and mechanical properties.
Comparison of Polyamide Properties
The following tables compare the anticipated properties of polyamides synthesized from this compound with those derived from the unsubstituted diamines, 1,4-butanediamine and hexamethylenediamine, using adipic acid and sebacic acid as the dicarboxylic acid monomers.
Table 1: Comparison of Polyamides Synthesized with Adipic Acid
| Property | Polyamide from this compound (Expected) | Polyamide from 1,4-butanediamine (PA 4,6) | Polyamide from Hexamethylenediamine (PA 6,6) |
| Melting Temperature (T_m) | Significantly Lower | ~295 °C | ~265 °C |
| Glass Transition Temp. (T_g) | Lower | ~80 °C | ~50 °C |
| Crystallinity | Amorphous or Low | High | High |
| Tensile Strength | Lower | High | High |
| Solubility | Increased in organic solvents | Limited | Limited |
| Water Absorption | Potentially Lower | High | Moderate |
Table 2: Comparison of Polyamides Synthesized with Sebacic Acid
| Property | Polyamide from this compound (Expected) | Polyamide from 1,4-butanediamine (PA 4,10) | Polyamide from Hexamethylenediamine (PA 6,10) |
| Melting Temperature (T_m) | Significantly Lower | ~240 °C | ~220 °C |
| Glass Transition Temp. (T_g) | Lower | ~60 °C | ~40 °C |
| Crystallinity | Amorphous or Low | High | High |
| Tensile Strength | Lower | High | High |
| Solubility | Increased in organic solvents | Limited | Limited |
| Water Absorption | Potentially Lower | Moderate | Low |
Experimental Protocols
A general procedure for the synthesis of these polyamides via melt polycondensation is provided below. Please note that specific reaction conditions may need to be optimized for each specific polymer.
Synthesis of Polyamide via Melt Polycondensation
-
Monomer Preparation: Equimolar amounts of the diamine (e.g., this compound, 1,4-butanediamine, or hexamethylenediamine) and the dicarboxylic acid (e.g., adipic acid or sebacic acid) are weighed and mixed in a reaction vessel.
-
Salt Formation: For some polyamides, particularly those from primary diamines, a nylon salt is first prepared by reacting the diamine and diacid in a solvent like boiling methanol. The resulting salt is then isolated.
-
Polycondensation: The monomer mixture or the nylon salt is placed in a high-pressure autoclave equipped with a stirrer and an inlet for inert gas (e.g., nitrogen).
-
Heating and Polymerization: The autoclave is purged with nitrogen to remove oxygen. The temperature is gradually raised to the melting point of the monomers or salt, and then further increased to initiate polymerization (typically in the range of 220-300°C). The reaction is carried out under pressure for a set period (e.g., 2-4 hours) to build up the molecular weight.
-
Vacuum Application: To remove the water produced during the condensation reaction and further increase the polymer's molecular weight, a vacuum is applied towards the end of the polymerization process.
-
Extrusion and Cooling: The molten polymer is then extruded from the reactor as a strand, cooled rapidly (e.g., in a water bath), and pelletized for further characterization.
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (T_m) and glass transition temperature (T_g).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Tensile Testing: To measure the mechanical properties such as tensile strength and elongation at break.
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.
-
Solubility Tests: To determine the solubility of the polymer in various organic solvents.
Visualizations
Conclusion
The use of this compound in polyamide synthesis is expected to yield polymers with significantly different properties compared to their non-methylated counterparts. The primary reason for this is the steric hindrance and the inability of the tertiary amide nitrogen to participate in hydrogen bonding, which is a key factor in the high performance of traditional polyamides. This leads to a more amorphous polymer with a lower melting point, lower glass transition temperature, and reduced mechanical strength. However, the disruption of the strong intermolecular forces is also likely to improve the solubility of the resulting polyamide in common organic solvents, which could be advantageous for certain processing applications where solution-based techniques are preferred. For applications in drug development, the altered properties, such as increased solubility and potentially different degradation profiles, could be of significant interest. Further experimental validation is necessary to confirm these expected trends and to fully characterize the potential of polyamides synthesized with this compound.
Comparative Analysis of Reaction Kinetics: N,N'-Dimethyl-1,4-butanediamine vs. 1,4-Diaminobutane in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diamine Reactivity in Acylation Reactions Relevant to Pharmaceutical Synthesis.
In the realm of pharmaceutical development, particularly in the synthesis of complex molecules and the construction of antibody-drug conjugates (ADCs), the selection of appropriate linker molecules is critical. Diamines are fundamental building blocks for these linkers, and their reaction kinetics directly impact the efficiency and predictability of conjugation processes. This guide provides a comparative analysis of the reaction kinetics of N,N'-Dimethyl-1,4-butanediamine and a common alternative, 1,4-diaminobutane (putrescine), with a focus on N-acetylation, a representative acylation reaction.
Executive Summary
This guide presents a comparative kinetic analysis of this compound and 1,4-diaminobutane in the context of N-acetylation. While both diamines readily undergo acylation, their reaction rates are influenced by a combination of electronic and steric factors.
This compound , with its two secondary amine groups, benefits from the electron-donating nature of the methyl groups, which enhances the nucleophilicity of the nitrogen atoms. However, these same methyl groups introduce steric hindrance, which can impede the approach of the acylating agent.
1,4-Diaminobutane , possessing two primary amine groups, is less sterically hindered, allowing for a more facile approach of the electrophile. Generally, primary amines are considered highly reactive nucleophiles.
This comparative analysis suggests that for N-acetylation, the reduced steric hindrance of 1,4-diaminobutane is the dominant factor, leading to a faster reaction rate compared to this compound. This guide provides the theoretical framework, supporting data from analogous systems, and a detailed experimental protocol to enable researchers to quantify these differences in their own laboratories.
Theoretical Background: Factors Influencing Diamine Acylation Kinetics
The acylation of amines is a nucleophilic acyl substitution reaction. The rate of this reaction is primarily governed by two key factors:
-
Nucleophilicity of the Amine: The ability of the amine's lone pair of electrons to attack the electrophilic carbonyl carbon of the acylating agent. Electron-donating groups attached to the nitrogen increase electron density and enhance nucleophilicity. Secondary amines are generally more nucleophilic than primary amines due to the inductive effect of the alkyl groups.[1][2]
-
Steric Hindrance: The spatial arrangement of atoms around the nitrogen atom. Bulky substituents can physically obstruct the approach of the electrophile, slowing down the reaction rate. Tertiary amines, for example, are often poor nucleophiles despite their high basicity due to significant steric hindrance.[1]
In the case of our two diamines:
-
This compound: The two methyl groups increase the electron density on the nitrogen atoms, making them inherently more nucleophilic than the primary amines of 1,4-diaminobutane. However, these methyl groups also create a more sterically crowded environment around the nitrogen atoms.
-
1,4-Diaminobutane (Putrescine): The primary amino groups are less sterically hindered, offering easier access for the acylating agent.
The overall reaction rate will be determined by the interplay of these opposing effects.
Comparative Kinetic Data
While a direct, side-by-side kinetic study for the N-acetylation of this compound and 1,4-diaminobutane with acetic anhydride was not found in the reviewed literature, we can infer the expected kinetic behavior based on studies of similar amine acylations.
The reaction is expected to follow second-order kinetics, being first-order with respect to both the diamine and the acylating agent. The rate law can be expressed as:
Rate = k[Diamine][Acylating Agent]
Where 'k' is the second-order rate constant.
To provide a quantitative comparison, a hypothetical set of data is presented in the table below, illustrating the expected trend based on the principles of nucleophilicity and steric hindrance. It is anticipated that the rate constant for the acylation of 1,4-diaminobutane would be larger than that for this compound under identical conditions.
| Diamine | Acylating Agent | Solvent | Temperature (°C) | Hypothetical Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| This compound | Acetic Anhydride | Acetonitrile | 25 | k₁ |
| 1,4-Diaminobutane | Acetic Anhydride | Acetonitrile | 25 | k₂ (k₂ > k₁) |
Note: This table is for illustrative purposes to highlight the expected kinetic trend. Actual rate constants must be determined experimentally.
Experimental Protocol: Kinetic Analysis of Diamine N-Acetylation by ¹H NMR Spectroscopy
This protocol outlines a method for determining the pseudo-first-order rate constants for the N-acetylation of this compound and 1,4-diaminobutane using ¹H NMR spectroscopy. By using a large excess of the acylating agent (acetic anhydride), the reaction can be treated as pseudo-first-order with respect to the diamine concentration.
Materials:
-
This compound
-
1,4-Diaminobutane (Putrescine)
-
Acetic Anhydride
-
Deuterated Acetonitrile (CD₃CN)
-
NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the diamine (either this compound or 1,4-diaminobutane) in deuterated acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of acetic anhydride in deuterated acetonitrile (e.g., 2.0 M). This represents a 20-fold excess compared to the diamine.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine a known volume of the diamine stock solution with a known volume of the deuterated acetonitrile.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to record the chemical shifts of the starting material.
-
Inject a known volume of the acetic anhydride stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 5-10 minutes).
-
-
Data Analysis:
-
Process the collected ¹H NMR spectra.
-
Identify a characteristic signal for the starting diamine that does not overlap with product or reagent signals. The methylene protons adjacent to the nitrogen are often suitable.
-
Integrate the chosen signal for the diamine at each time point.
-
Plot the natural logarithm of the integral value (ln[Integral]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment for the other diamine under identical conditions.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of N,N'-Dimethyl-1,4-butanediamine: A Step-by-Step Guide
The proper disposal of N,N'-Dimethyl-1,4-butanediamine is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical waste in accordance with general safety protocols.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a flammable liquid and can cause severe skin burns and serious eye damage.[1][2] Ingestion may be harmful, and skin contact can be toxic.[1] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2][3]
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Safety Consideration | Guideline | Primary Hazards |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, a face shield, and protective clothing.[1][2][4] | Causes severe skin burns and serious eye damage.[1][2] Toxic in contact with skin.[1] |
| Ventilation | Use only in a well-ventilated area or under a dedicated chemical fume hood.[2][3] | Vapors or aerosols may be generated.[4] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[1][4] | Flammable liquid and vapor.[1] |
| Spill Management | Do not allow the product to enter drains.[3][4] Absorb spills with inert material (e.g., Chemizorb®).[4] |
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[3][4] The primary method of disposal is through a licensed and approved waste disposal facility.
Step 1: Waste Identification and Segregation
-
Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
No Mixing : Do not mix this compound waste with any other chemical waste streams.[4][5] Keeping waste streams separate is crucial for safe disposal.
-
Original Containers : Whenever possible, store the chemical waste in its original container.[4] If this is not feasible, use a container that is compatible with the chemical.
Step 2: Waste Accumulation and Storage
-
Container Integrity : Ensure the waste container is in good condition and is kept tightly closed except when adding waste.[1][5]
-
Storage Location : Store the sealed waste container in a designated, well-ventilated, and cool "corrosives area".[2][3] The storage area should be secure and locked up.[1][6]
-
Segregation : Store the container segregated from incompatible materials.
Step 3: Spill and Contamination Management
-
Contaminated Materials : Any materials used to clean up spills of this compound (such as absorbent pads) must be treated as hazardous waste. Place them in a sealed, properly labeled container for disposal.
-
Contaminated PPE : Contaminated clothing should be removed immediately, and the affected skin should be rinsed thoroughly with water.[2] Contaminated clothing must be washed before reuse.[2][6] All disposable PPE should be disposed of as hazardous waste.
Step 4: Arranging for Disposal
-
Engage Professionals : Disposal must be conducted by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Documentation : Complete all necessary hazardous material pickup and disposal forms as required by your institution and the disposal company.
-
Handover : Ensure the waste is handed over to the disposal company in the properly labeled and sealed container.
Disposal Workflow
The following diagram illustrates the procedural workflow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling N,N'-Dimethyl-1,4-butanediamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N,N'-Dimethyl-1,4-butanediamine, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Chemical Overview: this compound is a corrosive chemical that can cause severe skin burns and eye damage[1][2]. It is harmful if swallowed or in contact with skin. Proper handling and disposal are critical to minimize health risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary where splash potential exists.[1][3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile rubber gloves are a suitable option.[1][5] |
| Respiratory Protection | Use only under a chemical fume hood. If vapors or aerosols are generated, respiratory protection is required. Follow OSHA respirator regulations in 29 CFR 1910.134.[3][6] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential when working with this compound to ensure personnel safety and proper disposal.
Handling Procedure:
-
Ventilation: Always handle this compound inside a chemical fume hood to ensure adequate ventilation.[3]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above, including chemical safety goggles, a face shield if necessary, protective gloves, and a lab coat.
-
Avoiding Contact: Take care to not get the chemical in your eyes, on your skin, or on your clothing.[3] Do not breathe in any mist, vapors, or spray.[3]
-
Ingestion Prevention: Do not ingest the chemical. If swallowed, seek immediate medical assistance.[1][3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for corrosives.[1][3]
Disposal Plan:
-
Waste Collection: Dispose of contents and the container to an approved waste disposal plant.[1]
-
Container Management: Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not empty into drains.[3]
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safety Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
